2-Hydroxypyrimidine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4(9)3-1-6-5(10)7-2-3/h1-2H,(H,8,9)(H,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCVTNHORFBTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440958 | |
| Record name | 2-Hydroxypyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38324-83-3 | |
| Record name | 2-Hydroxypyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxypyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Synthesis Strategy: Cyclocondensation followed by Oxidation
An In-depth Technical Guide to the Synthesis of 2-Hydroxypyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic pathways to this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is typically approached via a two-step process involving an initial cyclocondensation to form a dihydropyrimidine intermediate, followed by an oxidation to yield the final aromatic product.
The most common and versatile method for constructing the pyrimidine core is the Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea. To obtain the desired 2-hydroxy and 5-carboxylic acid functionalities, appropriate starting materials must be selected. Following the formation of the dihydropyrimidine intermediate, an oxidation step is required for aromatization.
Step 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
The initial step involves a Biginelli-type reaction. While a classic Biginelli reaction uses a β-ketoester, an aldehyde, and urea, modifications are necessary to introduce the carboxylic acid at the 5-position. One plausible approach involves the reaction of urea with a derivative of a 3-oxo-pentanedioic acid.
Reaction Mechanism (Biginelli-type Reaction)
The reaction mechanism is believed to proceed through the following key steps:
-
Aldol Condensation: An initial acid-catalyzed condensation between an aldehyde and the β-dicarbonyl compound.
-
Iminium Ion Formation: The aldehyde reacts with urea to form an N-acyliminium ion intermediate.
-
Nucleophilic Addition: The enol of the β-dicarbonyl compound adds to the iminium ion.
-
Cyclization and Dehydration: The terminal amino group of the urea derivative attacks the remaining carbonyl group, leading to cyclization and subsequent dehydration to form the dihydropyrimidine ring.
Experimental Protocol: General Procedure for Biginelli Reaction
A general protocol for the Biginelli reaction is as follows:
-
To a solution of the β-dicarbonyl compound (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add urea (1.2 eq).
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) is added.
-
The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent and can be further purified by recrystallization.
Step 2: Oxidation of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
The dihydropyrimidine intermediate from Step 1 is then oxidized to the aromatic this compound. Several methods are available for this transformation.
Oxidation Methods and Mechanisms
Two effective methods for the oxidative dehydrogenation of dihydropyrimidines are:
-
Copper-Catalyzed Oxidation: This method employs a catalytic amount of a copper salt (e.g., CuCl, Cu(OAc)₂) with an oxidant like tert-butylhydroperoxide (TBHP).[1]
-
Cerium Ammonium Nitrate (CAN) Oxidation: CAN is a powerful one-electron oxidizing agent that can effectively aromatize dihydropyrimidines.[2][3] The mechanism is believed to involve a single-electron transfer from the dihydropyrimidine to the cerium(IV) center.[2]
Experimental Protocol: General Procedure for Oxidation with CAN
A general protocol for the oxidation of a dihydropyrimidine using CAN is as follows:
-
The dihydropyrimidine (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or acetic acid.
-
A solution of cerium ammonium nitrate (2.0-2.5 eq) in the same solvent or water is added dropwise to the dihydropyrimidine solution at room temperature.
-
The reaction is stirred for a period ranging from a few minutes to several hours, with progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography or recrystallization.
Alternative Synthetic Routes
Pinner Synthesis
The Pinner pyrimidine synthesis offers an alternative route, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. To obtain the 2-hydroxy derivative, urea or a related precursor can be used in place of an amidine. The reaction can be catalyzed by either acid or base.
Quantitative Data
The following table summarizes representative yields for the synthesis of pyrimidine derivatives using the methods described. Note that yields for the specific synthesis of this compound are not widely reported and can vary significantly based on the specific substrates and reaction conditions.
| Reaction Step | Method | Starting Materials | Product | Yield (%) | Reference |
| Cyclocondensation | Biginelli Reaction | Substituted Aldehyde, β-Ketoester, Urea | Dihydropyrimidine | 60-95 | [4] |
| Oxidation | CAN | Dihydropyrimidine | Pyrimidine | 70-90 | [2][3] |
| Oxidation | Cu(II)/TBHP | Dihydropyrimidine | Pyrimidine | 65-85 | [1] |
Visualizations
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism: Biginelli-type Reaction and Oxidation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Landscape of 2-Hydroxypyrimidine-5-carboxylic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the tautomerism of 2-hydroxypyrimidine-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are fundamental scaffolds in numerous therapeutic agents, and their biological activity is intrinsically linked to their tautomeric forms. Understanding the tautomeric equilibrium of this compound is therefore crucial for predicting its physicochemical properties, drug-target interactions, and metabolic fate.[1][2]
This document provides a comprehensive overview of the potential tautomeric forms of this compound, details the experimental and computational methodologies for their investigation, and presents a theoretical framework based on established principles of pyrimidine chemistry.
The Tautomeric Equilibrium
This compound can exist in several tautomeric forms, primarily through keto-enol and imine-enamine tautomerization. The principal equilibrium is between the aromatic enol form (2-hydroxy) and the non-aromatic keto form (pyrimidin-2-one). The position of this equilibrium is influenced by various factors, including the electronic effects of substituents, solvent polarity, and temperature.[3][4]
The carboxylic acid group at the 5-position, being an electron-withdrawing group, is expected to influence the electron density of the pyrimidine ring and thereby the stability of the different tautomers.
Caption: Tautomeric equilibrium of this compound.
Predicted Tautomer Stability
While specific experimental data for this compound is not extensively available, studies on analogous compounds, such as 2-hydroxypyridine and other substituted pyrimidines, provide a basis for prediction. Generally, for 2-hydroxypyridines, the equilibrium can be shifted by substituents and solvent.[3] For pyrimidine derivatives, the keto form is often more stable.[5] Computational studies on similar molecules have shown that the energy difference between tautomers can be small, making the equilibrium sensitive to the environment.[6][7]
The following table summarizes the expected relative stability of the main tautomers in different environments based on general principles.
| Tautomer | Gas Phase (Predicted) | Aprotic Solvent (Predicted) | Protic Solvent (Predicted) |
| Keto Form | More Stable | More Stable | Significantly More Stable |
| Enol Form | Less Stable | Less Stable | Less Stable |
Experimental Protocols for Tautomer Analysis
A multi-faceted approach employing various spectroscopic and analytical techniques is essential for a thorough analysis of the tautomeric equilibrium.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying tautomers.[3] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the keto and enol forms. For instance, the chemical shift of the carbon at the 2-position will be indicative of a C-O single bond (enol) or a C=O double bond (keto).
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based tautomer analysis.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, differ for the aromatic enol and non-aromatic keto forms.[3] By comparing the spectrum of the compound of interest with that of "fixed" derivatives (where the tautomerism is blocked by alkylation at the nitrogen or oxygen), the position of the equilibrium can be determined.
X-ray Crystallography: This technique provides unambiguous evidence of the tautomeric form present in the solid state.[3] Analysis of bond lengths within the pyrimidine ring can definitively distinguish between the keto and enol forms.
Computational Chemistry
In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[7][8] These calculations can provide insights into the gas-phase energetics and the effects of solvation.
Logical Flow for Computational Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Structural Analysis of Pyrimidine Carboxylic Acids: A Focus on 2-Hydroxypyrimidine-5-carboxylic Acid and its Analogue
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure of 2-Hydroxypyrimidine-5-carboxylic acid. Extensive searches of crystallographic databases have revealed no publicly available, experimentally determined crystal structure for this specific compound (C₅H₄N₂O₃) at the time of this writing.
However, given the significant interest in pyrimidine derivatives within medicinal chemistry and drug development, this guide provides a comprehensive analysis of the closely related and structurally analogous compound, Uracil-5-carboxylic acid (also known as 2,4-Dihydroxypyrimidine-5-carboxylic acid or Isoorotic acid). The structural data of this analogue serves as a valuable reference point for researchers investigating this compound. Uracil derivatives are known to possess a wide range of biological activities, including as antiviral and anticancer agents.[1][2][3]
Crystalline and Molecular Structure of Uracil-5-carboxylic Acid
The crystal structure of Uracil-5-carboxylic acid reveals a planar pyrimidine ring. The stability of the crystal lattice is significantly influenced by hydrogen bonding and other non-covalent interactions.[4] The presence of both hydrogen bond donors and acceptors in the uracil moiety allows for the formation of robust hydrogen-bonded synthons.[4] Water molecules, when present in the crystal lattice, can further contribute to the stability through additional hydrogen-bonding interactions.[4]
Crystallographic Data
While a specific crystal structure for this compound is unavailable, crystallographic data for Uracil-5-carboxylic acid can be found in the Crystallography Open Database (COD). The following table summarizes representative crystallographic information for a derivative of uracil, providing an example of the kind of data obtained from a single-crystal X-ray diffraction study.
| Parameter | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione |
| Chemical Formula | C₅H₅ClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | Value not available |
| Data Source | CrystEngComm, 2025, DOI:10.1039/D5CE00362H[4] |
Note: Specific unit cell parameters were not provided in the cited abstract.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, crystallization, and structural determination of novel compounds. The following sections provide methodologies that can be adapted for the study of this compound, based on established procedures for related uracil derivatives.
Synthesis of Uracil Derivatives
The synthesis of uracil derivatives can be achieved through various methods. One common approach involves the functionalization of the pyrimidine ring.[4] A green synthesis approach for uracil derivatives has been reported, utilizing a one-pot, one-solvent method to reduce industrial waste and improve yields.[5]
Example Protocol for Synthesis of a Uracil Derivative: [5]
-
Dissolve the starting uracil compound in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) to the solution and stir at room temperature.
-
For N-alkylation, add the corresponding alkyl halide (e.g., methyl iodide) and continue stirring.
-
For amination at specific positions, the appropriate amine is added, and the reaction mixture is heated.
-
Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable solvent like dichloromethane.
-
The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.
Crystallization
The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.[6][7]
General Protocol for Crystallization: [4]
-
Dissolve the purified compound in a suitable solvent (e.g., warm methanol) to create a saturated or near-saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly at room temperature. Slow evaporation of the solvent can also be employed.
-
Single crystals should form over a period of several days.
-
The crystals are then carefully collected for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
This technique is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[7][8]
Workflow for Structure Determination:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer.[9]
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated. The resulting diffraction pattern of regularly spaced reflections is recorded by a detector.[6][8][9]
-
Data Processing: The intensities and positions of the diffracted beams are measured and processed to determine the unit cell dimensions and space group symmetry.[8]
-
Structure Solution: The initial phases of the structure factors are determined. This can be a significant challenge, and various methods exist to solve the "phase problem."
-
Model Building and Refinement: An initial electron density map is calculated, from which a molecular model is built. This model is then refined against the experimental data to improve its accuracy.
-
Structure Validation and Deposition: The final structure is validated and deposited in a crystallographic database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray crystallography.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Biological Relevance of Uracil Derivatives
Uracil and its derivatives are of significant interest due to their diverse biological activities.[3] They are known to exhibit anticancer, antiviral, and antibacterial properties.[1][3][4] For instance, 5-fluorouracil is a well-known chemotherapeutic agent.[3][10] The biological activity of these compounds is often related to their ability to interfere with nucleic acid metabolism.[11] Uracil-5-carboxylic acid itself is involved in the biosynthesis of pyrimidine nucleotides.[11] The enzymatic conversion of uracil-5-carboxylic acid to uracil and carbon dioxide has been studied, highlighting its role in metabolic pathways.[12]
Given the established bioactivity of this class of compounds, the structural information of uracil-5-carboxylic acid provides a valuable starting point for the rational design of novel therapeutics based on the this compound scaffold.
References
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 5. actascientific.com [actascientific.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencevivid.com [sciencevivid.com]
- 10. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxypyrimidine-5-carboxylic Acid
This technical guide provides a comprehensive overview of the solubility and pKa of 2-Hydroxypyrimidine-5-carboxylic acid, geared towards researchers, scientists, and professionals in drug development. This document compiles available data and presents detailed experimental protocols for the determination of these critical physicochemical parameters.
Core Physicochemical Data
Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available predicted and qualitative data.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Data Type |
| Water | Soluble[1] | Qualitative |
| Acid | Soluble[1] | Qualitative |
| Alkali | Soluble[1] | Qualitative |
Table 2: pKa Data for this compound
| Parameter | Value | Data Type |
| pKa | 5.17 ± 0.20 | Predicted[1] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate determination of solubility and pKa. The following sections outline robust methodologies applicable to this compound.
Protocol 1: Equilibrium Solubility Determination
This method is designed to determine the solubility of a compound in a specific solvent at a constant temperature.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm filter. Accurately dilute the filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 2: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the acid dissociation constant (pKa) of ionizable compounds.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of purified water. If solubility is a concern, a co-solvent (e.g., methanol-water mixture) can be used. The solution should be free of dissolved carbon dioxide.
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Use an automated titrator for precise delivery of the titrant. Maintain a constant temperature throughout the experiment using a water bath.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.
-
Blank Titration: Perform a blank titration with the same solvent system (without the sample) to correct for any acidic or basic impurities in the solvent.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Caption: Workflow for Potentiometric pKa Determination.
Logical Relationship of Physicochemical Properties
The interplay between solubility and pKa is fundamental to understanding the behavior of an ionizable compound like this compound in aqueous environments.
Caption: Relationship between pH, pKa, and Solubility.
References
The Ascendance of a Privileged Scaffold: A Technical Guide to Pyrimidine-5-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyrimidine-5-carboxylic acids. This class of compounds, characterized by a carboxylic acid group at the 5-position of the pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. This document details key historical milestones, modern synthetic protocols, and the crucial role of these molecules as modulators of critical signaling pathways, supported by quantitative data and detailed diagrams.
A Historical Perspective: From Obscurity to a Cornerstone of Medicinal Chemistry
While the pyrimidine ring itself is a fundamental component of life, found in the nucleobases of DNA and RNA, the focused exploration of pyrimidine-5-carboxylic acids has a more recent history. Early interest in pyrimidine carboxylic acids in the first half of the 20th century was primarily academic, exploring the fundamental chemistry of this heterocyclic system.
A seminal publication by Elizabeth Ballard and Treat B. Johnson in the Journal of the American Chemical Society in 1942 marked a significant step forward. Their work detailed the synthesis of various derivatives of pyrimidine-5-carboxylic acid, laying a foundation for future investigations into the chemical and biological properties of this scaffold.[1][2][3] This early research was crucial in developing the synthetic toolbox necessary to access these compounds and explore their potential.
The latter half of the 20th century and the dawn of the 21st century witnessed a surge of interest in pyrimidine-5-carboxylic acid derivatives, driven by their remarkable versatility in drug discovery. Researchers found that the pyrimidine-5-carboxylic acid moiety could serve as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Synthesis of the Pyrimidine-5-Carboxylic Acid Scaffold
The synthesis of pyrimidine-5-carboxylic acids and their esters has evolved significantly over the years, with numerous methods developed to provide efficient access to this key heterocyclic core.
Classical Condensation Approaches
Early and foundational methods for the synthesis of the pyrimidine ring often involve the condensation of a three-carbon component with an amidine or a related species. A notable historical approach involves the condensation of diethyl ethoxymethylene malonate with thiourea in the presence of sodium ethoxide, followed by desulfurization to yield the uracil-5-carboxylic acid scaffold.[3]
Modern Synthetic Methodologies
More contemporary methods offer improved yields, milder reaction conditions, and greater substrate scope. A widely used and efficient one-pot synthesis is a variation of the Biginelli reaction.
This protocol, adapted from the work of Aher et al., describes a solvent-free, one-pot synthesis of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides using ammonium chloride as a catalyst.
-
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile or Cyanoacetamide (1 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Ammonium chloride (15 mol%)
-
-
Procedure:
-
A mixture of the substituted benzaldehyde, malononitrile (for carbonitrile) or cyanoacetamide (for carboxamide), urea or thiourea, and ammonium chloride is heated at 110°C under solvent-free conditions.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The resulting solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethyl acetate/n-hexane) to afford the pure product.
-
The yields of this reaction are generally good, and the method is tolerant of a variety of functional groups on the benzaldehyde starting material.
Table 1: Synthesis Yields for Selected Pyrimidine-5-carbonitriles
| Ar-group of Benzaldehyde | Product | Yield (%) |
| C6H5 | 6-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile | 90 |
| 4-Cl-C6H4 | 6-amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | 94 |
| 4-NO2-C6H4 | 6-amino-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | 95 |
| 4-CH3-C6H4 | 6-amino-4-(4-methylphenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | 88 |
Data adapted from Aher, J. S., et al. (2019). Journal of Chemical Sciences.
Biological Significance and Therapeutic Applications
The pyrimidine-5-carboxylic acid scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and inflammatory diseases. Derivatives have been shown to potently and selectively inhibit key enzymes involved in cell cycle regulation and inflammatory signaling.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the eukaryotic cell cycle.[4][5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] Pyrimidine-5-carboxylic acid derivatives have emerged as potent inhibitors of various CDKs, particularly CDK2, CDK4, and CDK6.[7][8][9]
The binding of a cyclin to its partner CDK activates the kinase, which then phosphorylates downstream substrates, such as the retinoblastoma protein (Rb), to promote cell cycle progression.[5][6] Inhibitors based on the pyrimidine-5-carboxylic acid scaffold can block the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and inducing cell cycle arrest and apoptosis in cancer cells.
Table 2: Inhibitory Activity of Selected Pyrimidine-5-Carboxylic Acid Derivatives against CDKs
| Compound | Target | IC50 (nM) | Reference |
| PD-0332991 (Palbociclib) | CDK4/Cyclin D1 | 11 | [7] |
| PD-0332991 (Palbociclib) | CDK6/Cyclin D3 | 15 | [7] |
| 7x | CDK4/Cyclin D1 | 3.87 | [7] |
| Ribociclib | CDK4/Cyclin D1 | 10 | [8] |
| Ribociclib | CDK6/Cyclin D3 | 39 | [8] |
| BS-194 | CDK2 | 3 | [10] |
| BS-194 | CDK1 | 30 | [10] |
| BS-194 | CDK9 | 90 | [10] |
| Compound 14g | CDK2 | 460 | [11] |
| Compound 9a | CDK2 | 1630 | [11] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Inhibition of Salt-Inducible Kinases (SIKs)
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that are members of the AMP-activated protein kinase (AMPK) family.[12][13] They are key regulators of various physiological processes, including inflammation, metabolism, and cell growth. The LKB1 tumor suppressor kinase acts as a master upstream kinase that phosphorylates and activates SIKs.[12][14][15]
In the context of inflammation, SIKs play a crucial role in regulating the balance between pro-inflammatory and anti-inflammatory responses in macrophages.[16][17] Pyrimidine-5-carboxamide derivatives have been developed as potent inhibitors of SIKs.[16][17] By inhibiting SIKs, these compounds can modulate downstream signaling pathways, leading to the upregulation of anti-inflammatory cytokines like IL-10 and the suppression of pro-inflammatory cytokines.[17] This makes SIK inhibitors a promising therapeutic strategy for inflammatory diseases such as inflammatory bowel disease (IBD).[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 6. Cell Cycle Stages & Regulation by Cyclins and CDKs [praxilabs.com]
- 7. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress on Liver Kinase B1 (LKB1): Expression, Regulation, Downstream Signaling and Cancer Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The AMPK-related kinases SIK1 and SIK3 mediate key tumor suppressive effects of LKB1 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Mechanical Calculations of 2-Hydroxypyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for conducting quantum mechanical calculations on 2-Hydroxypyrimidine-5-carboxylic acid. Given the absence of specific published computational data for this molecule, this document serves as a detailed protocol, enabling researchers to perform these calculations and interpret the results. The methodologies outlined are based on established practices for similar pyrimidine derivatives and other organic molecules.
Theoretical Background
Quantum mechanical calculations are indispensable tools in modern chemistry and drug development, offering profound insights into molecular structure, stability, and reactivity. For a molecule like this compound, these calculations can elucidate its electronic properties, vibrational modes, and potential as a pharmacophore. The two primary theoretical frameworks employed for such studies are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. Popular DFT functionals for organic molecules include B3LYP and B3PW91, which often provide results in good agreement with experimental data.
Hartree-Fock (HF) Theory: HF is an ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While computationally less demanding than post-HF methods, it neglects electron correlation, which can be a limitation. However, HF can still provide valuable insights into molecular orbitals and electronic structure.
Computational Workflow
A typical workflow for the quantum mechanical characterization of this compound is depicted below. This process begins with the optimization of the molecular geometry and proceeds through the calculation of various molecular properties.
Caption: Workflow for quantum mechanical calculations.
Detailed Experimental and Computational Protocols
The following protocols are recommended for performing quantum mechanical calculations on this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.
Geometry Optimization
Objective: To find the lowest energy conformation of the molecule.
Methodology:
-
Software: Gaussian 09 or a more recent version.[1]
-
Initial Structure: The initial 3D structure of this compound can be built using a molecular editor such as GaussView or Avogadro.
-
Theoretical Level:
-
DFT: B3LYP functional is recommended for its proven accuracy with organic molecules.
-
Hartree-Fock: Can be used for comparative purposes.
-
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, as it includes diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate geometries.
-
Gaussian Input Keyword: #p B3LYP/6-311++G(d,p) Opt
Vibrational Frequency Analysis
Objective: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.
Methodology:
-
Software: Gaussian 09 or later.
-
Input Geometry: The optimized geometry from the previous step must be used.
-
Theoretical Level and Basis Set: It is crucial to use the same level of theory and basis set as in the geometry optimization.[2][3]
-
Gaussian Input Keyword: #p B3LYP/6-311++G(d,p) Freq
-
Analysis: The absence of imaginary frequencies in the output confirms a true minimum. The calculated frequencies can be visualized to understand the nature of the vibrational modes.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Objective: To determine the electronic reactivity and kinetic stability of the molecule.
Methodology:
-
Software: Gaussian 09 or later, with visualization in GaussView.
-
Input Geometry: The optimized molecular geometry.
-
Calculation: The HOMO and LUMO energies are part of the standard output from a geometry optimization or frequency calculation.
-
Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) Analysis
Objective: To investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions.
Methodology:
-
Software: Gaussian 09 or later with the NBO 3.1 program.
-
Input Geometry: The optimized molecular geometry.
-
Gaussian Input Keyword: #p B3LYP/6-311++G(d,p) Pop=NBO
-
Analysis: The NBO analysis provides information on atomic charges, bond orders, and the stabilization energies associated with electron delocalization from donor to acceptor orbitals.
Data Presentation
While specific quantitative data for this compound is not yet available in the literature, the results of the aforementioned calculations should be organized into clear and concise tables for easy interpretation and comparison. Below are templates for presenting the key findings.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | N1-C2 | Value |
| C2-N3 | Value | |
| ... | ... | |
| Bond Angle (°) | C6-N1-C2 | Value |
| N1-C2-N3 | Value | |
| ... | ... | |
| Dihedral Angle (°) | C2-N3-C4-C5 | Value |
| ... | ... |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν1 | Value | Value | Value | O-H stretch |
| ν2 | Value | Value | Value | C=O stretch |
| ... | ... | ... | ... | ... |
Table 3: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity | Value |
| Chemical Hardness | Value |
| Chemical Softness | Value |
| Electrophilicity Index | Value |
Table 4: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| Donor Orbital | Acceptor Orbital | Value | Value | Value |
| ... | ... | ... | ... | ... |
| E(2) represents the stabilization energy of the hyperconjugative interaction. |
Conclusion
This technical guide provides a robust framework for conducting and analyzing quantum mechanical calculations on this compound. By following the detailed protocols for geometry optimization, vibrational analysis, HOMO-LUMO analysis, and NBO analysis, researchers can generate valuable data to understand the fundamental properties of this molecule. The structured presentation of the anticipated results in tabular format will facilitate clear communication and comparison of the findings, ultimately aiding in the rational design and development of new therapeutic agents.
References
Physical and chemical properties of 2-Hydroxypyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxypyrimidine-5-carboxylic acid (CAS No: 38324-83-3). It is an important heterocyclic building block in medicinal chemistry and organic synthesis. This document details its structural characteristics, including the critical keto-enol tautomerism, physicochemical properties, and predicted spectral data. Furthermore, a representative synthesis protocol is provided, along with visualizations of the chemical structures, synthetic workflow, and a conceptual diagram of its potential application as an enzyme inhibitor. The information is curated to support researchers in its application for drug discovery and development.
Chemical Structure and Identity
This compound is a pyrimidine derivative characterized by a carboxylic acid group at the 5-position and a hydroxyl group at the 2-position.[1] However, it predominantly exists in its more stable keto tautomeric form, 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.[2][3][4] This keto-enol tautomerism is a crucial aspect of its chemistry, influencing its reactivity, hydrogen bonding capabilities, and interactions with biological targets.[5][6][7] The equilibrium generally favors the keto form due to the thermodynamic stability of the amide group within the pyrimidine ring.[8]
Caption: Keto-Enol Tautomerism of the title compound.
Physicochemical Properties
The compound is typically a white to light yellow crystalline powder.[4] It is soluble in water, as well as acidic and alkaline solutions.[4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 38324-83-3 | [4] |
| Molecular Formula | C₅H₄N₂O₃ | [4][] |
| Molecular Weight | 140.10 g/mol | [] |
| IUPAC Name | 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | >200 °C (decomposes) | [4] |
| Solubility | Soluble in water, acid, and alkali | [4] |
| pKa (Predicted) | 5.17 ± 0.20 | |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [4] |
Spectral Data (Predicted)
| Spectral Data Type | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the two pyrimidine ring protons and exchangeable protons from the carboxylic acid and N-H groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the keto-group carbon, and the three distinct sp² carbons of the pyrimidine ring. |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (approx. 3300-2500 cm⁻¹).[10] A strong C=O stretch from the carboxylic acid (approx. 1760-1690 cm⁻¹).[10] A C=O stretch from the pyrimidine keto group. A C-O stretch (1320-1210 cm⁻¹).[10] |
| Mass Spec (ESI) | Predicted [M+H]⁺ = 141.02947, Predicted [M-H]⁻ = 139.01491.[3] |
Synthesis and Experimental Protocols
Several synthetic routes are possible for this compound. A common and effective method involves the hydrolysis of its corresponding ethyl ester, ethyl 2-hydroxypyrimidine-5-carboxylate.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol outlines the base-catalyzed hydrolysis of ethyl 2-hydroxypyrimidine-5-carboxylate.
Materials:
-
Ethyl 2-hydroxypyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Ethanol (optional, as co-solvent)
-
Hydrochloric acid (HCl), concentrated or 2M solution
-
pH indicator paper or pH meter
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 2-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (typically 2-3 molar equivalents). Ethanol may be used as a co-solvent to aid dissolution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-100 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed. This typically takes 2-4 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath.
-
Acidification: While stirring the cooled solution, slowly add hydrochloric acid dropwise to acidify the mixture to a pH of approximately 2-3.[11] The target product, being less soluble in acidic water, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven to yield this compound.
Caption: Workflow for synthesis via ester hydrolysis.
Potential Applications in Drug Development
While this compound itself is not a marketed drug, its core structure is of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1]
Structurally related dihydroxypyrimidine (DHP) carboxylic acids have been identified as potent inhibitors of viral enzymes, such as the endonuclease domain of human cytomegalovirus (HCMV) pUL89. These compounds act as metal-chelating inhibitors at the enzyme's active site, preventing its function and thus viral replication. This suggests that this compound could serve as a valuable scaffold or starting material for the development of novel antiviral agents or other enzyme inhibitors.
Caption: Conceptual model of competitive enzyme inhibition.
References
- 1. CAS 38324-83-3: 2-oxo-1,2-dihydropyrimidine-5-carboxylic a… [cymitquimica.com]
- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H4N2O3) [pubchemlite.lcsb.uni.lu]
- 4. chembk.com [chembk.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. benchchem.com [benchchem.com]
Unraveling Tautomeric Ambiguity: A Technical Guide to the NMR Identification of 2-Hydroxypyrimidine-5-carboxylic Acid Tautomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric state of heterocyclic compounds is a critical determinant of their physicochemical properties, biological activity, and role in medicinal chemistry. 2-Hydroxypyrimidine-5-carboxylic acid, a key scaffold in numerous bioactive molecules, can exist in a tautomeric equilibrium between its hydroxy and keto forms. The definitive identification of the predominant tautomer is paramount for understanding its structure-activity relationship and for rational drug design. This technical guide provides an in-depth exploration of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification of the tautomers of this compound. We present detailed experimental protocols for one- and two-dimensional NMR techniques, alongside a comprehensive analysis of expected and computationally predicted chemical shifts to differentiate between the tautomeric forms.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many heterocyclic drug molecules. The different tautomers of a compound can exhibit distinct hydrogen bonding patterns, lipophilicity, and steric profiles, which in turn affect their binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. For substituted pyrimidines, the potential for lactam-lactim tautomerism is a key structural feature. In the case of this compound, the equilibrium between the aromatic hydroxy form and the non-aromatic keto form (2-pyrimidinone-5-carboxylic acid) is of significant interest. The precise characterization of this equilibrium is essential for a complete understanding of the molecule's chemical and biological behavior.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom at position 1. This results in two primary tautomeric forms: the hydroxy form (Tautomer A) and the keto form (Tautomer B).
Caption: Tautomeric equilibrium of this compound.
Note: Due to the limitations of the current environment in generating and displaying images, placeholder image sources are used in the DOT script. In a full implementation, these would be replaced with the actual chemical structures of the tautomers.
The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH. NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.
NMR Spectroscopic Identification of Tautomers
The key to distinguishing between the hydroxy and keto tautomers of this compound lies in the distinct electronic environments of the nuclei in each form. These differences manifest as measurable variations in chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra. To aid in the definitive assignment of spectra, "fixed" derivatives, where the tautomerizable proton is replaced by a methyl group, are invaluable. These are 2-methoxypyrimidine-5-carboxylic acid (representing the hydroxy form) and 1-methyl-1,2-dihydropyrimidin-2-one-5-carboxylic acid (representing the keto form).
Predicted ¹H and ¹³C NMR Chemical Shifts
In the absence of extensive experimental data for the specific tautomers of this compound, Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method provide a reliable prediction of NMR chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the two tautomers and their fixed methyl derivatives. These values serve as a guide for interpreting experimental spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Tautomer A (Hydroxy) | Tautomer B (Keto) | 2-Methoxy Derivative | 1-Methyl Derivative |
| H4 | 8.8 - 9.0 | 8.5 - 8.7 | 8.9 - 9.1 | 8.6 - 8.8 |
| H6 | 8.6 - 8.8 | 8.1 - 8.3 | 8.7 - 8.9 | 8.2 - 8.4 |
| OH/NH | 10.5 - 11.5 (OH) | 11.0 - 12.0 (NH) | - | - |
| COOH | 12.0 - 13.0 | 12.0 - 13.0 | 12.0 - 13.0 | 12.0 - 13.0 |
| OCH₃/NCH₃ | - | - | 3.9 - 4.1 | 3.3 - 3.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Tautomer A (Hydroxy) | Tautomer B (Keto) | 2-Methoxy Derivative | 1-Methyl Derivative |
| C2 | 160 - 165 | 150 - 155 | 162 - 167 | 151 - 156 |
| C4 | 155 - 160 | 145 - 150 | 157 - 162 | 146 - 151 |
| C5 | 110 - 115 | 115 - 120 | 108 - 113 | 116 - 121 |
| C6 | 150 - 155 | 140 - 145 | 152 - 157 | 141 - 146 |
| COOH | 165 - 170 | 165 - 170 | 165 - 170 | 165 - 170 |
| OCH₃/NCH₃ | - | - | 55 - 60 | 35 - 40 |
Experimental Protocols
To obtain high-quality NMR data for the identification of tautomers, the following experimental protocols are recommended.
Sample Preparation
-
Compound Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection : Choose a deuterated solvent in which the compound is sufficiently soluble. DMSO-d₆ is often a good choice for polar, hydrogen-bonding compounds. The choice of solvent can also influence the tautomeric equilibrium.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR and 2D experiments, a higher concentration (15-20 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.
Caption: NMR sample preparation workflow.
NMR Data Acquisition
The following NMR experiments are crucial for the structural elucidation of the tautomers.
-
Purpose : To determine the number of different types of protons and their chemical environments. The chemical shifts of the ring protons and the presence of either an OH or an NH proton signal are key indicators.
-
Typical Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64, depending on the concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Purpose : To determine the number of different types of carbons and their chemical environments. The chemical shift of C2 is particularly diagnostic of the tautomeric form.
-
Typical Parameters :
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Purpose : To establish connectivity between atoms, which is essential for unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within the same spin system. This helps to trace the connectivity of the ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). This allows for the assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is critical for identifying quaternary carbons and for piecing together the entire molecular structure.
-
Caption: Logical workflow for NMR-based structure elucidation.
Interpreting the NMR Data
The key to identifying the predominant tautomer lies in comparing the experimental NMR data with the predicted values and understanding the expected spectral differences.
-
¹H NMR :
-
Ring Protons : The aromatic hydroxy form (Tautomer A) is expected to have more deshielded ring protons (H4 and H6) compared to the non-aromatic keto form (Tautomer B).
-
OH vs. NH Proton : The chemical shift of the exchangeable proton (OH or NH) can be informative, with the NH proton of the keto form typically appearing at a slightly higher chemical shift. A D₂O exchange experiment can confirm the presence of this labile proton.
-
-
¹³C NMR :
-
C2 Chemical Shift : This is one of the most definitive indicators. The C2 carbon in the hydroxy form (Tautomer A) is part of a C=N bond within an aromatic system and is expected to resonate at a higher chemical shift (more downfield) than the C2 carbon in the keto form (Tautomer B), which is an amide-like carbonyl carbon.
-
-
2D NMR :
-
HMBC : In the keto form (Tautomer B), a three-bond correlation between the H6 proton and the C2 carbonyl carbon should be observable. In the hydroxy form (Tautomer A), a similar correlation would be expected. However, the chemical shift of the C2 carbon will be the deciding factor. For the 1-methyl derivative, HMBC correlations from the N-methyl protons to C2 and C6 will be crucial for confirming the structure. For the 2-methoxy derivative, correlations from the O-methyl protons to C2 will be key.
-
Conclusion
The tautomeric equilibrium of this compound can be effectively investigated using a combination of one- and two-dimensional NMR spectroscopic techniques. By carefully analyzing the ¹H and ¹³C chemical shifts, and by establishing atomic connectivity through COSY, HSQC, and HMBC experiments, the predominant tautomeric form in a given solvent can be unambiguously identified. The use of "fixed" methyl derivatives is highly recommended for providing clear reference points for the distinct spectral features of each tautomer. The methodologies and predictive data presented in this guide offer a robust framework for researchers in the fields of medicinal chemistry and drug development to confidently characterize the tautomeric state of this important heterocyclic scaffold, thereby enabling more informed structure-activity relationship studies and the rational design of novel therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-5-carboxylic acid esters are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The pyrimidine core is a fundamental building block in various biologically active molecules, and the substituent at the 2-position plays a crucial role in modulating their pharmacological properties.[1] Consequently, the development of efficient and versatile synthetic methodologies to access a diverse range of 2-substituted pyrimidine-5-carboxylic esters is of high importance for the discovery of novel therapeutic agents.[1]
These application notes provide detailed protocols for two distinct and effective methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters:
-
A Direct Synthesis via Condensation of an Activated Propen-1-olate Salt with Amidinium Salts. This method offers a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters, notably without substitution at the 4-position, which can be a challenge with other synthetic approaches.[1][2]
-
A Biginelli-Type Three-Component Reaction. This classical multi-component reaction provides a straightforward approach to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines. The Biginelli reaction is known for its operational simplicity and the ability to generate molecular diversity.[3][4][5]
Method 1: Direct Synthesis via Condensation with Amidinium Salts
This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters.[2] The key starting material, the sodium salt, is stable and can be easily prepared from commercially available reagents.[2][6] This approach is particularly advantageous for synthesizing pyrimidines that are unsubstituted at the 4-position.[2]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via the amidinium salt condensation method.
Detailed Experimental Protocol
Part 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [2][6]
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with diethyl ether.
-
Dry the solid under vacuum to afford the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as a stable solid.
Part 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [6]
-
To a solution of the amidinium salt (2.0 mmol) in anhydrous dimethylformamide (DMF) (4 mL), add sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide (0.46 g, 2.32 mmol).
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1 hour.
-
After cooling to room temperature, add water (15 mL) to the reaction mixture. Precipitation of the product is typically observed.
-
Collect the solid product by filtration.
-
Wash the solid with water (2.5 mL) and dry it under vacuum.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Data Presentation: Representative Yields
| 2-Substituent | Amidinium Salt Used | Yield (%) |
| Phenyl | Benzamidinium chloride | 85 |
| 4-Chlorophenyl | 4-Chlorobenzamidinium chloride | 92 |
| 2-Thienyl | 2-Thiopheneamidinium chloride | 78 |
| Methyl | Acetamidinium chloride | 65 |
| Amino | Guanidinium chloride | 75 |
| Methylthio | S-Methylisothiouronium iodide | 88 |
Yields are representative and may vary based on the specific reaction conditions and scale.[2] The 2-methylthio substituted pyrimidine is a versatile intermediate that can be further functionalized.[6]
Method 2: Biginelli-Type Three-Component Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones.[4][5] This multicomponent approach is highly valued for its efficiency in building complex molecules from simple starting materials.[7] The resulting dihydropyrimidines can then be oxidized to the corresponding aromatic pyrimidines.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via a Biginelli-type reaction followed by aromatization.
Detailed Experimental Protocol
Part 1: Synthesis of Dihydropyrimidinone (Biginelli Reaction) [3]
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in methanol.
-
Add a catalytic amount of ceric ammonium nitrate (CAN) (10 mol%).
-
Heat the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Part 2: Aromatization to Pyrimidine
-
Dissolve the synthesized dihydropyrimidinone (1.0 eq) in a suitable solvent such as dioxane or chloroform.
-
Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) or manganese dioxide (MnO2) (5 eq).
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the mixture and filter off any solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-substituted pyrimidine-5-carboxylic ester.
Data Presentation: Representative Yields
| 2-Substituent | Aldehyde Used | Biginelli Yield (%) | Aromatization Yield (%) |
| Phenyl | Benzaldehyde | 85-95 | 70-85 |
| 4-Chlorophenyl | 4-Chlorobenzaldehyde | 80-90 | 75-90 |
| 4-Nitrophenyl | 4-Nitrobenzaldehyde | 88-96 | 65-80 |
| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | 82-92 | 70-85 |
Yields are representative and depend on the specific substrates, catalysts, and oxidizing agents used.[3]
Conclusion
The two detailed protocols offer robust and versatile approaches for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. The direct condensation method is highly effective for producing pyrimidines without a substituent at the 4-position, while the Biginelli reaction provides a classic and efficient multicomponent strategy for accessing a wide range of substituted pyrimidines. The choice of method will depend on the desired substitution pattern and the availability of starting materials. These protocols provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to synthesize novel pyrimidine derivatives for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. biomedres.us [biomedres.us]
The Pivotal Role of 2-Hydroxypyrimidine-5-carboxylic Acid in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
For Immediate Release
[City, State] – [Date] – The versatile scaffold of 2-hydroxypyrimidine-5-carboxylic acid and its derivatives is proving to be a cornerstone in the development of novel therapeutic agents. Researchers, scientists, and drug development professionals are increasingly leveraging the unique chemical properties of this compound to design potent and selective inhibitors for a range of biological targets implicated in cancer, viral infections, and other diseases. This application note provides a detailed overview of its utility, experimental protocols for its synthesis and evaluation, and quantitative data on the biological activity of its derivatives.
Application Notes
This compound serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its pyrimidine core is a common feature in many biologically active compounds, and the hydroxyl and carboxylic acid moieties provide convenient handles for chemical modification, allowing for the fine-tuning of pharmacological properties.
In recent years, derivatives of this scaffold have demonstrated significant potential as:
-
Antiviral Agents: Dihydroxypyrimidine (DHP) carboxylic acid derivatives have been identified as potent inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme in viral replication. These compounds, including esters and amides, have shown activity in the sub-micromolar to low micromolar range.[1][2]
-
Anticancer Agents: Several pyrimidine-5-carboxylic acid derivatives have been investigated as inhibitors of key signaling pathways in cancer. Notably, they have been shown to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical for tumor angiogenesis and growth.[3][4] The antiproliferative activity of these compounds has been demonstrated against various cancer cell lines.
-
Enzyme Inhibitors: The structural motif of pyrimidine-5-carboxylic acid is amenable to the design of inhibitors for various other enzymes. For instance, derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer.
Quantitative Data Summary
The following table summarizes the biological activity of various derivatives of this compound against different molecular targets.
| Compound Type | Target | Measurement | Value | Reference |
| Dihydroxypyrimidine Carboxylic Acids | HCMV pUL89 Endonuclease | IC50 | 0.54 - 3.8 µM | [1] |
| Dihydroxypyrimidine Methyl Esters | HCMV pUL89 Endonuclease | IC50 | 0.59 - 5.0 µM | [1] |
| Dihydroxypyrimidine Carboxamides | HCMV pUL89 Endonuclease | IC50 | 0.76 - 5.7 µM | [1] |
| Dihydroxypyrimidine Derivatives | HCMV (Cell-based assay) | EC50 | 14.4 - 22.8 µM | [2] |
| Pyrimidine-5-carbonitrile Derivatives | EGFR | IC50 | 8.29 nM (Comp. 10b) | [3] |
| Pyrimidine-5-carbonitrile Derivatives | HepG2 (Hepatocellular carcinoma) | IC50 | 3.56 µM (Comp. 10b) | [3] |
| Pyrimidine-5-carbonitrile Derivatives | A549 (Non-small cell lung cancer) | IC50 | 5.85 µM (Comp. 10b) | [3] |
| Pyrimidine-5-carbonitrile Derivatives | MCF-7 (Breast cancer) | IC50 | 7.68 µM (Comp. 10b) | [3] |
| Pyrazolopyrimidine Urea Derivatives | VEGFR-2 | IC50 | Nanomolar range | [5] |
| Pyrazolopyrimidine Urea Derivatives | Various Cancer Cell Lines | GI50 | 0.553 - 3.80 µM | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This protocol provides a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[6]
Materials:
-
Methyl formate
-
Methyl 3,3-dimethoxypropionate
-
Sodium hydride (NaH)
-
Amidinium salt
-
Dry Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:
-
To a suspension of NaH in dry DMF, add a solution of methyl 3,3-dimethoxypropionate in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl formate dropwise at 0 °C and stir the reaction mixture at room temperature for 16 hours.
-
The resulting precipitate is collected by filtration, washed with ether, and dried under vacuum.
-
-
Synthesis of 2-substituted pyrimidine-5-carboxylic ester:
-
To a solution of the sodium salt from step 1 in DMF, add the desired amidinium salt.
-
Heat the reaction mixture at 100 °C for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient).
-
-
Hydrolysis to this compound:
-
The synthesized ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water.
-
Protocol 2: General Enzyme Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized pyrimidine derivatives against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Test compounds (pyrimidine derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the test compound dilutions.
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of pyrimidine-based derivatives on Smoothened (SMO).
References
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Synthesis of Bioactive Compounds from 2-Hydroxypyrimidine-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive compounds starting from 2-hydroxypyrimidine-5-carboxylic acid. This versatile starting material serves as a key building block for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and anti-inflammatory research. The following sections detail the synthesis of key intermediates and final bioactive molecules, along with their biological activities and relevant data.
Overview of Synthetic Strategies
This compound is a valuable scaffold in medicinal chemistry. Its hydroxy group can be readily converted into a leaving group, typically a chlorine atom, to facilitate nucleophilic substitution reactions. The carboxylic acid moiety can be transformed into esters, amides, or other functional groups, allowing for a wide range of structural modifications to modulate biological activity.
A common and effective strategy involves the initial chlorination of the pyrimidine ring, followed by the introduction of various substituents at the 2- and 4-positions, and subsequent modification of the carboxylic acid group. This approach provides access to a diverse library of compounds, including potent enzyme inhibitors and receptor modulators.
Synthesis of Key Intermediates
A crucial step in the utilization of this compound is its conversion to more reactive intermediates, such as 2,4-dichloropyrimidine-5-carboxylic acid and its derivatives.
Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride
This intermediate is a highly reactive building block for the synthesis of a variety of pyrimidine derivatives.
Experimental Protocol:
-
To a stirred solution of 2,4-dihydroxypyrimidine-5-carboxylic acid (or uracil-5-carboxylic acid), add phosphorus oxychloride (POCl₃) in excess.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Pour the cooled residue onto crushed ice with vigorous stirring.
-
The resulting precipitate, 2,4-dichloropyrimidine-5-carbonyl chloride, is filtered, washed with cold water, and dried under vacuum.
Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological activities, including anticancer and anti-inflammatory effects.
Synthesis of 4-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Experimental Protocol:
-
Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is refluxed with an excess of formamide for 8-10 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with water, and dried.
-
Step 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The product from Step 1 is refluxed in an excess of phosphorus oxychloride (POCl₃) for 6-8 hours. The excess POCl₃ is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.
-
Step 3: Synthesis of 4-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The chlorinated intermediate from Step 2 is refluxed with an excess of hydrazine hydrate in ethanol for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and dried.[1]
Synthesis of N-Alkyl/Aryl-2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarbothioamides
Experimental Protocol:
-
A mixture of 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and an appropriate isothiocyanate (e.g., ethyl isothiocyanate, phenyl isothiocyanate) in butanol is refluxed for 6-8 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold butanol, and recrystallized from a suitable solvent to afford the final product.[2]
Biological Activities and Quantitative Data
The synthesized pyrimidine derivatives exhibit a range of biological activities. The following tables summarize the anticancer and antimicrobial activities of selected compounds.
Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Several synthesized pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anticancer activity against a panel of human cancer cell lines.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 7f | MCF-7 (Breast) | Data not explicitly provided, but noted as the most active | [3] |
| 7d | OVCAR-4 (Ovarian) | 1.74 | [4] |
| 7d | ACHN (Renal) | 5.53 | [4] |
| 7d | NCI-H460 (Lung) | 4.44 | [4] |
| 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13 | [5] |
| 12b | T-47D (Breast) | 4.792 ± 0.21 | [5] |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [6] |
| 5 | HT1080 (Fibrosarcoma) | 96.25 | [7] |
| 5 | Hela (Cervical) | 74.8 | [7] |
| 5 | Caco-2 (Colorectal) | 76.92 | [7] |
| 5 | A549 (Lung) | 148 | [7] |
| 7 | Caco-2 (Colorectal) | 43.75 | [7] |
| 7 | A549 (Lung) | 17.50 | [7] |
| 7 | HT1080 (Fibrosarcoma) | 73.08 | [7] |
| 7 | Hela (Cervical) | 68.75 | [7] |
Table 1: In vitro anticancer activity (IC₅₀ values) of selected pyrazolo[3,4-d]pyrimidine derivatives.
Antimicrobial Activity of Pyrimidine-5-carboxamide Derivatives
A series of pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties.
| Compound ID | S. aureus (MTCC-96) | E. coli (MTCC-443) | A. niger (MTCC-282) | C. albicans (MTCC-227) | Reference |
| 1a | ++ | + | + | + | |
| 1f | ++ | + | + | + | |
| 2c | ++ | + | + | + | |
| 2e | + | ++ | + | + |
Table 2: Antimicrobial activity of selected pyrimidine-5-carboxamide derivatives (Zone of inhibition: + = low, ++ = moderate).
Visualizations of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and experimental workflows.
Caption: General synthetic pathway for 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: Experimental workflow for the synthesis and in vitro anticancer evaluation.
Caption: Proposed signaling pathway for apoptosis induction by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Antiviral Nucleosides from 2-Hydroxypyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of novel antiviral nucleoside analogs using 2-Hydroxypyrimidine-5-carboxylic acid as a starting material. The protocols outlined are based on established principles of nucleoside chemistry, particularly the Vorbrüggen glycosylation reaction. While a direct synthesis of a specific antiviral nucleoside from this starting material is not extensively documented in publicly available literature, the following application notes and protocols provide a robust framework for its successful synthesis and subsequent evaluation.
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy. They act by mimicking natural nucleosides, the building blocks of DNA and RNA, thereby interfering with viral replication. The structural diversity of the nucleobase is a key determinant of the antiviral activity and selectivity of these compounds. This compound presents an interesting scaffold for the generation of novel nucleoside analogs due to the presence of the carboxylic acid group at the 5-position, which can be further modified to explore structure-activity relationships. The general strategy involves the protection of reactive functional groups, followed by glycosylation with a protected sugar moiety, and subsequent deprotection to yield the target nucleoside.
Proposed Synthetic Pathway
The synthesis of a target nucleoside from this compound is a multi-step process that requires careful protection and deprotection strategies to ensure the desired regioselectivity and stereoselectivity of the glycosylation reaction. The most widely applied method for the synthesis of nucleosides is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative in the presence of a Lewis acid.[1][2]
The proposed synthetic workflow is as follows:
References
Application of 2-Hydroxypyrimidine-5-carboxylic Acid in the Synthesis of HCV NS5B Polymerase Inhibitors
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development. The NS5B polymerase is essential for the replication of the viral genome. A promising class of HCV NS5B inhibitors is based on the dihydroxypyrimidine carboxylic acid scaffold. These compounds are thought to chelate the magnesium ions in the active site of the polymerase, thereby inhibiting its function. This document provides detailed protocols and data related to the synthesis of pyrimidine-based HCV NS5B inhibitors, with a focus on the potential utility of 2-hydroxypyrimidine-5-carboxylic acid as a starting material. While direct synthesis from this compound is not widely reported, this note outlines established synthetic routes for analogous compounds and proposes a viable synthetic pathway from this specific precursor.
Data Presentation
The following table summarizes the in vitro activity of a series of 2-(2-thienyl)-5,6-dihydroxy-4-carboxypyrimidine inhibitors of the HCV NS5B polymerase.
| Compound ID | R Group | NS5B IC50 (µM) | Replicon EC50 (µM) |
| 1 | H | >50 | >50 |
| 2 | 3-(((benzylamino)carbonyl)amino) | 0.093 | 9.3 |
| 3 | 3-((( (2-chlorobenzyl)amino)carbonyl)amino) | 0.027 | 15 |
| 4 | 3-((( (4-fluorobenzyl)amino)carbonyl)amino) | 0.045 | 11 |
| 5 | 3-((((1-phenylethyl)amino)carbonyl)amino) | 0.042 | 16 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidine Inhibitors (Established Method)
This protocol describes a general method for the synthesis of 2-(substituted)-5,6-dihydroxy-4-carboxypyrimidine inhibitors, adapted from published literature.
Step 1: Synthesis of the Oxalate Ester
-
To a solution of an appropriate amidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the resulting sodium chloride precipitate and wash with ethanol.
-
To the filtrate, add diethyl oxalate (1.2 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the corresponding oxalate ester.
Step 2: Cyclization to form the Pyrimidine Core
-
Dissolve the oxalate ester (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (2.2 eq), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture with a suitable acid (e.g., 1N HCl) to pH 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield the 5,6-dihydroxypyrimidine-4-carboxylic acid ester.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final 2-(substituted)-5,6-dihydroxy-4-carboxypyrimidine inhibitor.
Protocol 2: Proposed Synthesis of 5,6-Dihydroxypyrimidine-based Inhibitors from this compound (Hypothetical Route)
This proposed protocol outlines a potential synthetic route to convert this compound into a dihydroxypyrimidine scaffold relevant for HCV NS5B inhibition. This route is hypothetical and would require optimization.
Step 1: Protection of the Carboxylic Acid
-
Suspend this compound (1.0 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify to obtain the methyl 2-hydroxypyrimidine-5-carboxylate.
Step 2: Dihydroxylation of the Pyrimidine Ring
-
Dissolve the protected pyrimidine (1.0 eq) in a suitable solvent mixture (e.g., acetone/water).
-
Add a dihydroxylating agent such as potassium permanganate (2.2 eq) or osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO) as a co-oxidant at low temperature (0 °C).
-
Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite).
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry, concentrate, and purify the crude product to yield the dihydroxy-dihydropyrimidine derivative.
Step 3: Aromatization/Tautomerization
-
The dihydroxy-dihydropyrimidine intermediate may exist in various tautomeric forms. Treatment with a mild acid or base in a suitable solvent at elevated temperatures may facilitate the formation of the desired 5,6-dihydroxypyrimidine tautomer. This step would require careful investigation and optimization.
Step 4: Saponification to the Final Product
-
Perform a saponification reaction as described in Protocol 1, Step 3, to hydrolyze the methyl ester and obtain the final 2,5,6-trihydroxypyrimidine-5-carboxylic acid derivative.
Visualizations
Synthetic Workflow
Application Notes and Protocols for the Preparation and Evaluation of HIV-1 RNase H Inhibitors from Pyrimidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] RT possesses two key enzymatic functions: a DNA polymerase activity and a Ribonuclease H (RNase H) activity.[2] While numerous approved antiretroviral drugs target the polymerase function, the RNase H domain remains a clinically unvalidated yet highly attractive target for novel therapeutic intervention.[3] The RNase H activity is essential for degrading the RNA strand of RNA:DNA hybrids, a process vital for the completion of reverse transcription.[4]
Pyrimidinol carboxylic acids have emerged as a promising class of HIV-1 RNase H inhibitors.[5][6] These compounds are designed to chelate the two divalent metal ions (typically Mg2+) present in the RNase H active site, thereby blocking its catalytic function.[4][5] This document provides detailed application notes and experimental protocols for the synthesis, and biological evaluation of pyrimidine carboxylic acid-based HIV-1 RNase H inhibitors.
Mechanism of Action: Targeting the RNase H Active Site
Pyrimidinol carboxylic acid inhibitors function by binding to the active site of the HIV-1 RNase H domain. Their mechanism of action is centered on the chelation of the two essential divalent metal ions, which are coordinated by conserved aspartate and glutamate residues (the DEDD motif) in the active site.[2] By coordinating these metal ions, the inhibitors mimic the substrate binding state and prevent the enzyme from hydrolyzing the RNA template.[7]
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative pyrimidine carboxylic acid and related hydroxypyridone carboxylic acid derivatives against HIV-1 RNase H, viral replication, and their cellular cytotoxicity.
Table 1: HIV-1 RNase H Inhibitory Activity
| Compound ID | Scaffold | Substituents | IC50 (µM) vs. HIV-1 RNase H | Reference |
| 1 | Pyrimidinol Carboxylic Acid | R = H | > 25 | [5] |
| 2 | Pyrimidinol Carboxylic Acid | R = Phenyl | 1.8 | [5] |
| 3 | Pyrimidinol Carboxylic Acid | R = 4-Fluorophenyl | 0.42 | [5] |
| 4 | Pyrimidinol Carboxylic Acid | R = 3,4-Dichlorophenyl | 0.18 | [5] |
| 5 | Hydroxypyridone Carboxylic Acid | N-1 = Benzyl | 12 | [3] |
| 6 | Hydroxypyridone Carboxylic Acid | N-1 = 4-Phenylbenzyl | 0.65 | [3] |
Table 2: Antiviral Activity and Cytotoxicity
| Compound ID | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 4 | No antiviral effect observed | > 50 | - | [5] |
| 6 | 10 | > 100 | > 10 | [3] |
| 7 (Analogue of 6) | 3.0 | 50 | 16.7 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrimidine Carboxylic Acid Inhibitor (Compound 4)
This protocol describes a general synthesis for a 2-aryl-4,6-dihydroxypyrimidine-5-carboxylic acid, exemplified by the potent inhibitor, compound 4 .
Materials:
-
Diethyl malonate
-
3,4-Dichlorobenzamidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Condensation: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes.
-
Amidine Addition: Add 3,4-dichlorobenzamidine hydrochloride to the reaction mixture.
-
Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a solution of NaOH in water to the reaction mixture. Stir at room temperature overnight to hydrolyze the ethyl ester.
-
Acidification: Carefully acidify the reaction mixture to pH 2-3 with concentrated HCl while cooling in an ice bath. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final pyrimidine carboxylic acid derivative.
Protocol 2: In Vitro HIV-1 RNase H Inhibition Assay (FRET-based)
This protocol outlines a Förster Resonance Energy Transfer (FRET)-based assay to determine the IC50 value of the synthesized compounds against HIV-1 RNase H.
Materials:
-
Purified recombinant HIV-1 RT
-
FRET-labeled RNA:DNA hybrid substrate (e.g., with FAM donor and TAMRA quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 6 mM MgCl2, 1 mM DTT
-
Test compounds and control inhibitor (e.g., a known RNase H inhibitor) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate.
-
Enzyme Addition: Dilute the HIV-1 RT in assay buffer and add to each well containing the test compound.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the FRET-labeled RNA:DNA substrate in assay buffer and add it to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm for FAM) every minute for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Cell-Based Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This protocol measures the ability of the compounds to inhibit HIV-1 replication in a susceptible human T-cell line.
Materials:
-
MT-4 cells or other susceptible T-cell line
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds and a positive control antiviral drug (e.g., Nevirapine)
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds and control drug in culture medium and add them to the appropriate wells.
-
Infection: Infect the cells by adding a pre-titered amount of HIV-1 stock to each well (except for the uninfected control wells).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[1][2][9]
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control (no compound). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the 50% effective concentration (EC50).
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the compounds on the host cells used in the antiviral assay.
Materials:
-
MT-4 cells
-
Complete cell culture medium
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Addition: Prepare the plates with cells and serial dilutions of the compounds as described in the antiviral assay protocol, but without adding the virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Plot the percentage of viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the synthesis and evaluation of pyrimidine carboxylic acid derivatives as potential HIV-1 RNase H inhibitors. While this class of compounds has demonstrated potent enzymatic inhibition, further optimization is required to translate this activity into effective antiviral efficacy in cell-based models and in vivo. The detailed methodologies provided herein are intended to facilitate these research and development efforts in the quest for novel anti-HIV therapeutics targeting the RNase H enzyme.
References
- 1. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 2. en.hillgene.com [en.hillgene.com]
- 3. Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. hanc.info [hanc.info]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Hydroxypyrimidine-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2-hydroxypyrimidine-5-carboxylic acid scaffold, in its more stable tautomeric form as 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, is of particular interest.[3] Traditional methods for the synthesis of these compounds often require long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering advantages such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles.[4][5] This document provides detailed protocols and data for the microwave-assisted synthesis of this compound derivatives, primarily through the Biginelli reaction.
Microwave-Assisted Synthesis via the Biginelli Reaction
The one-pot, three-component Biginelli reaction is a highly efficient method for the synthesis of dihydropyrimidinones (DHPMs), the core structure of the target compounds.[6][7][8] This reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, often under acidic catalysis. Microwave irradiation dramatically accelerates this process, reducing reaction times from hours to minutes.[7][9]
General Reaction Scheme
Caption: General workflow for the microwave-assisted Biginelli reaction.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates
This protocol is a generalized procedure based on common methodologies for the microwave-assisted Biginelli reaction.[7][9]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfamic acid, 20 mol%)[7]
-
Ethanol (2 mL, as solvent, though solvent-free conditions are also common)[10]
-
Dedicated microwave reactor vials
Procedure:
-
In a dedicated microwave process vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst.
-
Add a minimal amount of a high-boiling point solvent like ethanol or proceed under solvent-free conditions.[9][10]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 80-100°C) for a short duration (typically 3-10 minutes).[7][9][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into crushed ice or cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure this compound ester derivative.
Data Presentation
The following table summarizes representative data for the microwave-assisted synthesis of various 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, demonstrating the efficiency of this method.
| Entry | Aldehyde (Ar) | Catalyst | Power (W) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Sulfamic Acid | 300 | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Sulfamic Acid | 300 | 4 | 95 |
| 3 | 4-Methoxybenzaldehyde | Sulfamic Acid | 300 | 6 | 89 |
| 4 | 4-Nitrobenzaldehyde | Polymer Catalyst | 50 | 10 | 98 |
| 5 | 3-Nitrobenzaldehyde | Polymer Catalyst | 50 | 12 | 94 |
| 6 | 4-Hydroxybenzaldehyde | MFRH | - | 5 | 90 |
| 7 | Vanillin | MFRH | - | 8 | 88 |
Data compiled from multiple sources demonstrating typical results.[6][7][9]
Biological Activity and Signaling Pathways
Derivatives of 2-hydroxypyrimidine have shown significant potential as anticancer agents.[2][11][12] Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some pyrimidine compounds have been found to induce cell cycle arrest at the G0/G1 phase by upregulating cell cycle inhibitors like p21 and p27.[11] Furthermore, at higher concentrations, these compounds can trigger apoptosis, or programmed cell death.[11]
Potential Anticancer Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be targeted by anticancer pyrimidine derivatives.
Caption: Potential mechanism of anticancer action for pyrimidine derivatives.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The protocols outlined herein, centered on the Biginelli reaction, offer a rapid, efficient, and high-yielding route to these valuable compounds. The compelling biological activities of this class of molecules, particularly as anticancer agents, underscore the importance of these synthetic methodologies for academic research and industrial drug development. The ability to quickly generate libraries of these derivatives for screening is a key advantage offered by microwave-assisted synthesis.
References
- 1. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(3,4-Difluoro-phenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid {3-[4-(2-cyano-4-fluoro-phenyl)-piperidin-1-yl]-propyl}-amide | C26H26F3N5O2 | CID 91931393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a pyrimidine compound endowed with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Tetrahydropyrimidine-5-Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydropyrimidine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Specifically, those bearing a carboxylic acid or carboxamide group at the C-5 position have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties.[3] These compounds are often synthesized through a one-pot, multi-component reaction known as the Biginelli reaction, which offers an efficient and atom-economical pathway to these complex structures.[4][5][6] This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester (or a related active methylene compound), and urea or thiourea.[5][7] The versatility of this synthesis allows for the creation of large libraries of derivatives for drug discovery and development.
Applications in Drug Development
The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities.
-
Anticancer Activity: Many tetrahydropyrimidine derivatives have been investigated for their potent antiproliferative effects against various cancer cell lines, including liver, breast, lung, and glioblastoma.[8][9][10] Some compounds have been shown to impede cell cycle progression and inhibit 3D neurosphere formation in glioma stem cells.[8][10] Their mechanism can involve the inhibition of key proteins in cell division, such as the kinesin spindle protein Eg5.[9]
-
Antimicrobial Agents: The structural motif is also associated with significant antibacterial and antifungal properties.[1][11] Certain derivatives have demonstrated good inhibitory activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[1]
-
Antidiabetic Potential: Researchers have explored these compounds as potential treatments for diabetes. In vitro studies have shown that some derivatives can act as alpha-amylase inhibitors, which is a key target in managing blood glucose levels.[12][13]
-
Calcium Channel Blockers: The dihydropyrimidinone (DHPM) core, closely related to the tetrahydropyrimidine structure, is well-known for its role in calcium channel modulation, with applications in treating cardiovascular diseases.[9]
-
Additional Therapeutic Areas: Beyond these primary applications, derivatives have been identified with antioxidant, anti-inflammatory, and antiviral activities, highlighting the broad therapeutic potential of this chemical class.[6][9][14]
One-Pot Synthesis: The Biginelli Reaction
The most common and efficient method for synthesizing tetrahydropyrimidine-5-carboxylic acid derivatives is the one-pot Biginelli reaction. This three-component reaction offers operational simplicity and allows for the straightforward creation of molecular diversity.[4][5]
Generalized Reaction Scheme:
A variety of catalysts can be employed to promote this reaction, including Brønsted acids (HCl, p-TSA), Lewis acids (La(OTf)₃, CuCl₂), and environmentally friendly options like ionic liquids or solid-supported catalysts.[3][8][15][16]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes various one-pot synthetic methodologies for preparing tetrahydropyrimidine-5-carboxylic acid and carboxamide derivatives, highlighting the diversity of catalysts, conditions, and achievable yields.
| Entry | Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
| 1 | Various Aromatic Aldehydes | Acetoacetanilide | Urea | p-TSA·H₂O | Reflux | 8-24 h | 50-95 | [3] |
| 2 | 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | N-phenyl-3-oxobutanamide | Urea | La(OTf)₃ (10) | Ethanol, 100 °C | 1 h | 97 | [8][9][10] |
| 3 | Various Aromatic Aldehydes | Ethyl acetoacetate | Urea | La(OTf)₃ (10) | Ethanol, 100 °C | 1-1.5 h | 74-97 | [3] |
| 4 | Various Aromatic Aldehydes | Ethyl acetoacetate | Urea/Thiourea | DIPEAc (ionic liquid) | Room Temp | 1-2 h | High | [15] |
| 5 | Chloro-benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O + HCl (cat.) | Solvent-free, grinding | Overnight | Good | [13][16] |
| 6 | Fluoro-benzaldehyde | Ethyl acetoacetate | Thiourea | CuCl₂·2H₂O + HCl (cat.) | Solvent-free, grinding | Overnight | Good | [13] |
| 7 | Various Aromatic Aldehydes | Acetoacetanilide | Urea | HCl (conc.) | Reflux | 30-80 min | 50-95 | [3] |
| 8 | 1,3,4-oxadiazole aldehyde | Substituted acetoacetanilide | Thiourea | None | Microwave irradiation | 5-10 min | Good | [12] |
Visualized Diagrams
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism for the Biginelli condensation and a generalized workflow for the synthesis and purification process.
Caption: A simplified diagram of the proposed acyliminium ion pathway for the Biginelli reaction.
Caption: A standard workflow for the one-pot synthesis and purification of tetrahydropyrimidines.
Experimental Protocols
Herein are detailed methodologies for the synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives using different catalytic systems.
Protocol 1: Lanthanum Triflate (La(OTf)₃) Catalyzed Synthesis in Ethanol
This protocol is adapted from a method used for synthesizing bioactive tetrahydropyrimidinecarboxamides with high yields.[8][9]
Materials:
-
Aromatic aldehyde (e.g., 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde) (1.0 mmol)
-
Acetoacetanilide derivative (e.g., N-phenyl-3-oxobutanamide) (1.1 mmol)
-
Urea (1.2 mmol)
-
Lanthanum (III) triflate (La(OTf)₃) (0.1 mmol, 10 mol%)
-
Ethanol
-
50 mL round-bottom flask
-
Magnetic stirrer with heating plate
-
Ice-cold water
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), the acetoacetanilide derivative (1.1 mmol), urea (1.2 mmol), and lanthanum triflate (0.1 mmol).[8]
-
Add 0.5 mL of ethanol to the mixture.[8]
-
Stir the mixture at 100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9] Reaction times are typically between 35 minutes to 1.5 hours.[8][9]
-
After completion, allow the reaction mixture to cool to room temperature.[9]
-
Pour the reaction mixture slowly into 20 mL of ice-cold water with stirring to induce precipitation.[9]
-
Filter the resulting solid precipitate using a Buchner funnel.
-
Wash the crude product with a 20% aqueous ethanol solution (3 x 5 mL).[9]
-
Purify the product by recrystallization from ethanol to obtain the pure tetrahydropyrimidine-5-carboxamide derivative.[9] Yields for this method are typically in the range of 74-97%.[3]
Protocol 2: Brønsted Acid (HCl) Catalyzed Synthesis
This protocol represents a classical Biginelli condensation approach using a strong Brønsted acid.[3]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3-4 drops)
-
Ethanol (10 mL)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in 10 mL of ethanol.
-
Add a catalytic amount of concentrated HCl (3-4 drops) to the mixture.
-
Heat the mixture to reflux and maintain for 30-80 minutes, monitoring the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to yield the pure tetrahydropyrimidine-5-carboxylate. This procedure typically results in good to excellent yields (50-95%).[3]
Protocol 3: Solvent-Free Synthesis using Grindstone Chemistry
This environmentally friendly protocol avoids the use of organic solvents and is adapted from a method using CuCl₂·2H₂O as a catalyst.[13][16]
Materials:
-
Halogenated benzaldehyde (e.g., 4-chlorobenzaldehyde) (0.1 M)
-
Ethyl acetoacetate (0.1 M, 6.5 g)
-
Urea (0.1 M, 3.0 g)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (catalytic amount)
-
Hydrochloric Acid (HCl) (a few drops)
-
Mortar and pestle
-
Methanol for purification
Procedure:
-
In a mortar, combine the chloro-benzaldehyde (0.1 M), ethyl acetoacetate (6.5 g), and urea (3.0 g).[13]
-
Add a catalytic amount of CuCl₂·2H₂O to the mixture.
-
Grind the mixture vigorously with a pestle for 7-10 minutes.[13]
-
Add a few drops of concentrated HCl and continue to grind for another 10 minutes.[13]
-
Allow the resulting paste-like mixture to stand overnight at room temperature.[13]
-
To purify, add methanol to the solid product and heat gently on a water bath to dissolve it.[13]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to recrystallize the product.
-
Collect the pure crystals by filtration. This method provides excellent yields in a greener fashion.[16]
References
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. biomedres.us [biomedres.us]
- 8. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. opensciencepublications.com [opensciencepublications.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Parallel Synthesis of Pyrimidine-5-Carboxamides
Introduction
Pyrimidine-5-carboxamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrimidine core is a key structural motif found in numerous biologically active molecules, including antiviral, antitumor, antibacterial, and anti-inflammatory agents. The carboxamide functional group at the 5-position often plays a crucial role in the interaction of these molecules with their biological targets, such as Syk tyrosine kinase, which is implicated in allergic reactions.
The systematic exploration of the structure-activity relationships (SAR) of pyrimidine-5-carboxamide derivatives necessitates the synthesis of large and diverse libraries of these compounds. Parallel synthesis has emerged as a powerful strategy to accelerate this process, enabling the rapid generation of numerous analogs for high-throughput screening. This document provides detailed application notes and experimental protocols for the parallel synthesis of pyrimidine-5-carboxamide libraries, intended for researchers, scientists, and professionals in the field of drug development.
Application Notes
Several synthetic strategies can be employed for the parallel synthesis of pyrimidine-5-carboxamides. The choice of method often depends on the desired scale, the diversity of the building blocks, and the available laboratory equipment. The most common approaches include solution-phase parallel synthesis and multi-component reactions.
Solution-Phase Parallel Synthesis
Solution-phase parallel synthesis is a widely used method for generating libraries of compounds. This approach typically involves a multi-step sequence where intermediates are isolated and purified, or used directly in the subsequent step. A common strategy for the synthesis of pyrimidine-5-carboxamides involves the initial synthesis of a pyrimidine-5-carboxylic acid scaffold, followed by a parallel amidation step with a diverse set of amines.
Key Features:
-
Flexibility: Allows for the use of a wide range of building blocks and reagents.
-
Scalability: Can be adapted for the synthesis of milligram to gram quantities of each library member.
-
Monitoring: Reaction progress can be easily monitored using standard analytical techniques like TLC and LC-MS.
Workflow:
-
Scaffold Synthesis: A core pyrimidine-5-carboxylic acid is synthesized. This can be achieved through various methods, including the Biginelli reaction or by building the pyrimidine ring from acyclic precursors.
-
Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate amide bond formation. Common activating agents include bis(pentafluorophenyl) carbonate (BPC) and 1,1'-carbonyldiimidazole (CDI).
-
Parallel Amidation: The activated carboxylic acid is then reacted with a library of primary or secondary amines in parallel, typically in a multi-well plate format.
-
Work-up and Purification: The resulting pyrimidine-5-carboxamides are isolated and purified. Purification strategies can range from simple filtration and washing to more sophisticated techniques like automated flash chromatography or preparative HPLC.
Multi-Component Reactions (MCRs)
Multi-component reactions, such as the Biginelli reaction, offer an efficient one-pot approach to the synthesis of the pyrimidine core. These reactions involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures.
Key Features:
-
Atom Economy and Efficiency: MCRs are highly convergent and often proceed with high atom economy.
-
Rapidity: The one-pot nature of these reactions significantly shortens the overall synthesis time.
-
Diversity: A wide range of substituents can be introduced by varying the starting components (e.g., aldehydes, β-ketoesters, and ureas/thioureas).
Workflow:
-
One-Pot Reaction: An aldehyde, a compound with a C-C-C skeleton (like malononitrile or a β-ketoester), and a compound with an N-C-N skeleton (like urea, thiourea, or guanidine) are reacted together in the presence of a catalyst.
-
Formation of the Pyrimidine Core: The reaction proceeds through a series of steps to form the dihydropyrimidine or pyrimidine ring.
-
Further Functionalization: The resulting pyrimidine can then be further modified. For instance, a nitrile group at the 5-position can be hydrolyzed to a carboxylic acid, which is then converted to the desired carboxamide.
Data Presentation
The following tables summarize representative examples of starting materials and the corresponding yields and purities for the parallel synthesis of pyrimidine-5-carboxamides.
Table 1: Solution-Phase Parallel Amidation of Pyrimidine-5-Carboxylic Acids
| Carboxylic Acid Scaffold | Amine | Product | Yield (%) | Purity (%) |
| 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | Benzylamine | N-benzyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide | 85 | 98 |
| 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | Cyclohexylamine | N-cyclohexyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide | 78 | 95 |
| 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | Morpholine | (6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-5-yl)(morpholino)methanone | 65 | 92 |
| 2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | Benzylamine | N-benzyl-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide | 82 | 97 |
| 2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | Cyclohexylamine | N-cyclohexyl-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide | 75 | 96 |
Table 2: One-Pot Synthesis of Pyrimidine-5-carbonitriles via a Biginelli-type Reaction
| Aldehyde | Malononitrile/Cyanoacetamide | Urea/Thiourea | Product | Yield (%) |
| Benzaldehyde | Malononitrile | Urea | 2-amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 92 |
| 4-Chlorobenzaldehyde | Malononitrile | Urea | 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 95 |
| 4-Methoxybenzaldehyde | Malononitrile | Thiourea | 2-amino-4-(4-methoxyphenyl)-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile | 90 |
| Benzaldehyde | Cyanoacetamide | Urea | 2,6-dioxo-4-phenyl-1,2,3,6-tetrahydropyrimidine-5-carboxamide | 88 |
| 4-Chlorobenzaldehyde | Cyanoacetamide | Thiourea | 2-oxo-4-(4-chlorophenyl)-6-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide | 91 |
Experimental Protocols
Protocol 1: Solution-Phase Parallel Synthesis of a Pyrimidine-5-Carboxamide Library
This protocol describes the parallel amidation of a pyrimidine-5-carboxylic acid with a library of amines in a 24-well plate format.
Materials:
-
Pyrimidine-5-carboxylic acid scaffold
-
Library of primary and secondary amines
-
Bis(pentafluorophenyl) carbonate (BPC)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile (ACN)
-
24-well reaction block with magnetic stirring
Procedure:
-
Preparation of the Carboxylic Acid Stock Solution:
-
In a dry flask, dissolve the pyrimidine-5-carboxylic acid (1.0 mmol) in anhydrous ACN (10 mL) to make a 0.1 M solution.
-
-
Preparation of the Amine Library Plate:
-
To each well of a 24-well plate, add 0.12 mmol of a unique amine from the library.
-
If the amine is a salt, add 1.1 equivalents of TEA to neutralize it.
-
Add 1 mL of anhydrous ACN to each well.
-
-
Activation of the Carboxylic Acid:
-
In a separate dry flask, add the pyrimidine-5-carboxylic acid stock solution (10 mL, 1.0 mmol).
-
Add TEA (1.1 mmol, 153 µL).
-
Add a solution of BPC (1.1 mmol, 433 mg) in anhydrous ACN (5 mL).
-
Stir the mixture at room temperature for 1 hour.
-
-
Parallel Amidation:
-
Dispense 0.4 mL of the activated carboxylic acid solution into each well of the amine library plate.
-
Seal the reaction block and stir the contents of the wells at room temperature for 12 hours.
-
-
Work-up and Isolation:
-
After 12 hours, check for precipitate formation.
-
For wells with precipitate (Workup A): Isolate the product by filtration, wash with cold ACN, and dry under vacuum.
-
For wells with no precipitate (Workup B): Concentrate the reaction mixture in vacuo. Redissolve the residue in dichloromethane (DCM), wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude products by flash chromatography or preparative HPLC as needed.
-
Characterize each library member by LC-MS and ¹H NMR to confirm identity and purity.
-
Protocol 2: One-Pot Synthesis of a 2-Amino-4-aryl-pyrimidine-5-carbonitrile
This protocol describes a Biginelli-type reaction for the synthesis of a pyrimidine precursor.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Guanidine hydrochloride
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol, 0.66 g) in ethanol (30 mL).
-
Add guanidine hydrochloride (12 mmol, 1.15 g).
-
-
Reaction:
-
To the stirred mixture, add a solution of sodium hydroxide (12 mmol, 0.48 g) in water (5 mL) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Purification and Characterization:
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-pyrimidine-5-carbonitrile.
-
Characterize the product by melting point, IR, ¹H NMR, and elemental analysis.
-
Mandatory Visualization
Caption: Workflow for Solution-Phase Parallel Synthesis.
Caption: General Scheme for Biginelli-type Reaction and Subsequent Amidation.
Conclusion
The parallel synthesis of pyrimidine-5-carboxamides is a vital tool in modern drug discovery, enabling the rapid generation of diverse compound libraries for biological screening. Both solution-phase synthesis and multi-component reaction strategies offer effective means to this end, each with its own set of advantages. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to implement these methodologies in their own laboratories. By leveraging these high-throughput techniques, the exploration of the chemical space around the pyrimidine-5-carboxamide scaffold can be significantly accelerated, ultimately facilitating the discovery of new therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxypyrimidine-5-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-hydroxypyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective purification methods for this compound are acid-base precipitation and recrystallization. For highly impure samples or to isolate specific isomers, column chromatography can also be employed.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities largely depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as diethyl 2-(ethoxymethylene)malonate, formamidine, or their precursors.
-
Incompletely hydrolyzed intermediates: If the synthesis involves an ester precursor, the corresponding ethyl or methyl ester of this compound may be present.
-
Side-products: Byproducts from unintended reactions, such as self-condensation of starting materials.
-
Residual solvents: Solvents used in the reaction or work-up, like ethanol, toluene, or dimethylformamide (DMF).
Q3: My purified this compound has a yellowish tint. What could be the cause?
A3: A yellow to light brown coloration can indicate the presence of colored impurities, often arising from the degradation of starting materials or byproducts formed during the synthesis, especially at elevated temperatures. Recrystallization with activated charcoal can often help in removing these colored impurities.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any major impurities. Melting point analysis can also be a useful indicator of purity, with a sharp melting point range suggesting a high degree of purity.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of this compound.
Acid-Base Precipitation
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of precipitated product. | The pH was not adjusted to the optimal isoelectric point. The product may have significant solubility in the aqueous solution even at its isoelectric point. The initial dissolution in base was incomplete. | Carefully adjust the pH to approximately 3-4 using 1N HCl. Monitor the precipitation. To minimize solubility losses, cool the solution in an ice bath after pH adjustment to maximize precipitation. Ensure the crude material is fully dissolved in the basic solution before acidification. Gentle warming can aid dissolution. |
| The precipitate is oily or gummy. | The presence of significant impurities can lower the melting point of the product, leading to "oiling out." The solution may be too concentrated. | Pre-purify the crude material by another method, such as a solvent wash, to remove major impurities before precipitation. Add a small amount of a suitable organic solvent in which the product is sparingly soluble to the aqueous solution before acidification to encourage crystallization. |
| The final product is still impure after precipitation. | Impurities may have similar solubility profiles and co-precipitate with the product. The precipitate was not washed thoroughly. | Perform a second precipitation cycle. Ensure the filtered product is washed thoroughly with cold deionized water to remove any entrapped soluble impurities. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not crystallize upon cooling. | The solution is not sufficiently saturated. The chosen solvent is too good a solvent for the compound, even at low temperatures. The presence of impurities is inhibiting crystallization. | Reduce the volume of the solvent by gentle heating and allow it to cool again. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. If impurities are suspected, an initial purification by another method may be necessary. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound (or a eutectic mixture with impurities). The solution is supersaturated. | Select a solvent with a lower boiling point. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration. The compound is significantly soluble in the cold recrystallization solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. Ensure the solution is thoroughly cooled in an ice bath before filtering the crystals. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The colored impurities have similar solubility to the product in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as it can adsorb the product as well. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
This method is effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), at room temperature. Use the minimum amount of base required to achieve complete dissolution.
-
Extraction of Impurities (Optional): Transfer the basic aqueous solution to a separatory funnel and wash with a water-immiscible organic solvent, such as dichloromethane or ethyl acetate, to remove any neutral or basic organic impurities. Repeat the wash 2-3 times.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1N hydrochloric acid (HCl) dropwise with stirring to adjust the pH to approximately 3-4. The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Recrystallization
This method is suitable for removing impurities with different solubility profiles from the desired product.
-
Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., 1:1 ethanol/water) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table provides a qualitative comparison of the common purification methods for this compound. Quantitative data can vary significantly based on the nature and amount of impurities in the crude material.
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Acid-Base Precipitation | Good to Excellent (>98%) | Moderate to High (60-85%) | Effective at removing neutral and basic impurities. Scalable. | May not remove acidic impurities effectively. Potential for salt contamination if not washed properly. |
| Recrystallization | Excellent (>99%) | Moderate (50-80%) | Can achieve very high purity. Effective at removing a wide range of impurities. | Yield can be lower due to the solubility of the product in the mother liquor. Requires careful solvent selection. |
| Column Chromatography | Excellent (>99%) | Low to Moderate (Variable) | Can separate complex mixtures and isomers. High purity can be achieved. | Time-consuming, requires larger volumes of solvent, and can be difficult to scale up. |
Visualization
Logical Workflow for Purification Method Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision workflow for purification of this compound.
Technical Support Center: Recrystallization of 2-Hydroxypyrimidine-5-carboxylic Acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully recrystallizing 2-hydroxypyrimidine-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound will not dissolve in the solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: this compound is known to be soluble in water, acidic, and alkaline solutions.[1] If you are using a non-polar organic solvent, it is unlikely to be effective. Consider switching to a more polar solvent system.
-
Insufficient Solvent: You may not be using enough solvent to dissolve the compound, especially near the solvent's boiling point. Incrementally add small portions of hot solvent to your mixture until the solid dissolves. Be mindful not to add a large excess, as this will reduce your recovery yield.[2]
Q2: The compound dissolved, but no crystals have formed upon cooling. What is the problem?
A2: The absence of crystal formation upon cooling is a common issue that can often be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to form around.
-
-
Supersaturation: It is possible your solution is not sufficiently supersaturated. If induction techniques do not work, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Extended Cooling: Allow the solution to cool for a longer period, perhaps by placing it in an ice bath or refrigerator.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound is impure.
-
Reheat and Slow Cool: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.
-
Solvent System Adjustment: If slow cooling does not resolve the issue, consider using a different solvent or a mixed solvent system.
Q4: The recrystallization produced very few crystals, resulting in a low yield. What went wrong?
A4: A low yield is often a result of using too much solvent during the dissolution step.
-
Excess Solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor upon cooling. To rectify this, you can evaporate the excess solvent and attempt the recrystallization again.
-
Premature Crystallization: Ensure that the solution is not cooled too early, for instance, during a hot filtration step to remove insoluble impurities. Keep the filtration apparatus and the solution hot during this process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on available data, this compound is soluble in water, as well as acidic and alkaline solutions.[1] For a simple recrystallization, water is a good starting point. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to light yellow crystalline powder.[1] Its melting point is reported to be around 200-204 °C.[1] A sharp melting point within this range is a good indicator of purity.
Q3: How can I improve the purity of my final product?
A3: To enhance purity, ensure that the dissolution of the crude product is complete in the minimum amount of hot solvent. Allow for slow cooling to promote the formation of well-defined crystals, which are less likely to trap impurities. After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in various solvents at different temperatures, the following table provides a qualitative summary based on general chemical principles and available information.
| Solvent System | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Low to Moderate | High | A good starting solvent for recrystallization. |
| Dilute Aqueous Acid (e.g., HCl) | High | High | Soluble due to the basic nature of the pyrimidine ring. |
| Dilute Aqueous Base (e.g., NaOH) | High | High | Soluble due to the acidic carboxylic acid group. |
| Ethanol | Low | Moderate to High | May be a suitable solvent, potentially in a mixture with water. |
| Acetone | Low | Moderate | Worth investigating as a recrystallization solvent. |
| Diethyl Ether | Very Low | Low | Unlikely to be a suitable solvent. |
| Hexane | Very Low | Very Low | Unlikely to be a suitable solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For maximum yield, you can further cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Overcoming solubility issues of 2-Hydroxypyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Hydroxypyrimidine-5-carboxylic acid.
Troubleshooting Guide
Issue: Precipitate Formation When Dissolving in Neutral Aqueous Solutions
If you are observing precipitate formation or incomplete dissolution of this compound in neutral aqueous solutions, consider the following troubleshooting steps.
Logical Troubleshooting Workflow
Technical Support Center: Synthesis of 2-Hydroxypyrimidine-5-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxypyrimidine-5-carboxylic acid and its derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Optimization
Q1: My yield of this compound from the condensation of an appropriate precursor with urea is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this pyrimidine synthesis are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Reaction Temperature: Temperature is a critical parameter. Higher temperatures can sometimes lead to the decomposition of starting materials or the formation of unwanted side products. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to perform small-scale trial reactions at various temperatures to identify the optimal condition for your specific substrates.
-
Catalyst Selection and Activity: The choice of catalyst can significantly influence the reaction rate and yield. For condensations involving urea or its derivatives, both acid and base catalysts can be employed. Ensure your catalyst is active and used in the appropriate concentration. For instance, in the synthesis of the related 2-amino-5-carboethoxy-4-hydroxypyrimidine, the use of a silica-functionalized magnetic nanoparticle catalyst (Fe3O4@SiO2) has been shown to significantly increase yields from 70-75% to 95%.[1]
-
Purity of Reactants: The purity of your starting materials, such as diethyl ethoxymethylenemalonate and urea, is crucial. Impurities can interfere with the reaction and lead to the formation of side products. Ensure all reactants are of high purity before use.
-
Order of Addition: The sequence of adding reactants can sometimes affect the outcome. In some cases, adding urea last to the reaction mixture may help minimize its decomposition into ammonia, which could lead to undesired side reactions.[2]
-
Solvent Choice: The solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate. While ethanol is a common solvent for such reactions, exploring other solvents or even solvent-free conditions might improve yields for your specific derivative.[2]
Q2: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a frequent challenge. Common side reactions in pyrimidine synthesis include:
-
Hantzsch-type Dihydropyridine Formation: In reactions involving a β-ketoester, an aldehyde, and urea (a Biginelli-type reaction), a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pyrimidine synthesis. To minimize this, consider running the reaction at a lower temperature.[2]
-
Self-Condensation of Starting Materials: The β-dicarbonyl compound can undergo self-condensation. This can often be suppressed by the slow and controlled addition of the β-dicarbonyl compound to the reaction mixture.
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of reactive intermediates or starting materials, especially if using hygroscopic reagents. Ensuring anhydrous reaction conditions by using dry solvents and freshly opened reagents is critical.
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound derivatives.
Purification
Q3: What is the recommended procedure for purifying crude this compound?
A3: Purification of this compound and its derivatives can typically be achieved through recrystallization or a combination of acid-base extraction and recrystallization.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[3] The general steps are:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol-water mixtures are often suitable for this class of compounds.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, which should induce crystallization of the pure product. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
-
Acid-Base Extraction: Since the target molecule contains a carboxylic acid group, acid-base extraction can be an effective preliminary purification step to separate it from neutral or basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic product will move into the aqueous layer as its salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the purified this compound.[4]
-
Collect the precipitate by filtration, wash with cold water, and then proceed with recrystallization as described above for further purification.
-
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
Derivative Synthesis
Q4: I need to synthesize 2-chloropyrimidine-5-carboxylic acid from this compound. What is the recommended procedure?
A4: The conversion of a hydroxypyrimidine to a chloropyrimidine is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl3).[5] While traditionally performed in a large excess of POCl3, more modern and environmentally friendly methods utilize equimolar amounts of POCl3 in a solvent-free system or with a minimal amount of a high-boiling solvent.
A general procedure involves heating the this compound with POCl3, often in the presence of a base such as pyridine or triethylamine, in a sealed reactor at elevated temperatures.[5][6] The reaction progress should be monitored by TLC or HPLC. After the reaction is complete, the excess POCl3 is carefully quenched, and the product is isolated. It is important to note that these reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment due to the hazardous nature of POCl3.
Q5: How can I convert this compound to its corresponding 2-amino derivative?
A5: While a direct conversion might be challenging, a common strategy involves a two-step process:
-
Chlorination: First, convert the this compound to the 2-chloropyrimidine-5-carboxylic acid as described in the previous question.
-
Amination: The resulting 2-chloro derivative can then be reacted with ammonia or an appropriate amine to displace the chlorine atom and form the desired 2-aminopyrimidine-5-carboxylic acid derivative. This reaction is typically carried out in a suitable solvent and may require elevated temperatures.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and Related Derivatives
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-5-carboethoxy-4-hydroxypyrimidine | Guanidine carbonate, Diethylethoxy methylene melonate | KOH, temperature-controlled addition | 70-75 | [7] |
| 2-Amino-5-carboethoxy-4-hydroxypyrimidine | Guanidine carbonate, Diethylethoxy methylene melonate | Fe3O4@SiO2 catalyst, KOH | 95 | [1] |
| 2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid | 2-Allylamino-5-ethoxycarbonyl-4-hydroxypyrimidine | NaOH, boiling water | 66 | [8] |
| 5-Benzyloxy-2-cyanopyrimidine | 5-Bromo-2-cyanopyrimidine, Phenylcarbinol | Cs2CO3, CuI, 1,10-phenanthroline, Toluene, 110°C | ~90 | [9] |
| 5-Hydroxy pyrimidine-2-carboxylic acid | 5-Benzyloxy-2-cyanopyrimidine | KOH, Water, reflux | ~67 | [9] |
| 2-Aminopyrimidine-5-carboxylic acid | Methyl 2-aminopyrimidine-5-carboxylate | LiOH, Methanol/Water, 60°C | 90 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrolysis of Ethyl 2-Hydroxypyrimidine-5-carboxylate to this compound (Adapted from a similar procedure)
-
Dissolve ethyl 2-hydroxypyrimidine-5-carboxylate in a suitable solvent such as a mixture of ethanol and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Note: This is a generalized protocol and may require optimization for specific substrates and scales. Always consult relevant literature and perform appropriate safety assessments before conducting any experiment.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 6. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]
Optimizing reaction conditions for pyrimidine-5-carboxylic ester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrimidine-5-carboxylic esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrimidine-5-carboxylic esters?
A1: Several methods are commonly employed, with the choice depending on the desired substitution pattern and available starting materials. One prominent method involves the reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with various amidinium salts, which is effective for producing 2-substituted pyrimidine-5-carboxylic esters.[1][2][3][4] Another approach is a microwave-assisted Biginelli-type reaction.[1] Additionally, the Minisci reaction can be used for the direct alkoxycarbonylation of 5-substituted pyrimidines.[5]
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing the reaction time or temperature. The purity of starting materials, particularly the amidinium salts and the sodium salt of the propen-1-olate, is crucial for high yields.[1][3] In the case of the Minisci reaction, the choice of solvent and the method of radical generation can significantly impact the yield.[5] The presence of moisture can also be detrimental, so ensuring anhydrous conditions is important for many of these reactions.[1]
Q3: How can I minimize the formation of byproducts?
A3: Byproduct formation is a frequent challenge. In the synthesis involving formamidine acetate and mucobromic acid, a large amount of unknown byproducts can be generated.[5] Careful control of reaction temperature and stoichiometry of the reactants can help minimize side reactions. Purification techniques such as flash column chromatography are often necessary to isolate the desired product from impurities.[1] For the Minisci reaction, controlling the regioselectivity is key to avoiding isomeric byproducts.[5]
Q4: What is the recommended method for purifying pyrimidine-5-carboxylic esters?
A4: The most commonly cited method for purification is flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the specific pyrimidine-5-carboxylic ester synthesized. In some cases, if the product precipitates from the reaction mixture, it can be collected by filtration and washed with an appropriate solvent like diethyl ether.[1] Recrystallization from a suitable solvent system, such as 50% acetic acid, can also be an effective purification method for crystalline products.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents | Ensure the purity and reactivity of starting materials. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate should be a stable solid.[1][3] |
| Inappropriate reaction temperature | Optimize the reaction temperature. Some reactions proceed at room temperature, while others may require heating. For example, the reaction with amidinium salts is often stirred at room temperature for 12-16 hours.[1] | |
| Insufficient reaction time | Increase the reaction time and monitor the progress using techniques like TLC or LC-MS. | |
| Presence of moisture | Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like sodium hydride.[1] | |
| Multiple Spots on TLC (Byproduct Formation) | Incorrect stoichiometry | Carefully control the molar ratios of the reactants. For example, a slight excess of the amidinium salt (1.1 eq) is often used.[1] |
| Side reactions due to high temperature | If byproduct formation increases with temperature, consider running the reaction at a lower temperature for a longer duration. | |
| Non-regioselective reaction | In reactions like the Minisci synthesis, the choice of solvent and additives can influence regioselectivity. A toluene-water biphasic system has been shown to minimize polysubstitution.[5] | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent | During aqueous workup, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to ensure complete extraction of the product.[1] |
| Oily product that does not crystallize | Attempt to purify via flash column chromatography. If the product is an oil, it may be possible to induce crystallization by scratching the flask or seeding with a small crystal. | |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts[1][3]
This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters.
1. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the stable sodium salt.
2. Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).
-
Stir the reaction mixture at room temperature. The reaction time may vary depending on the specific amidinium salt used.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value/Condition |
| Sodium Hydride | 1.0 eq |
| Methyl 3,3-dimethoxypropionate | 1.0 eq |
| Methyl Formate | 1.2 eq |
| Amidinium Salt | 1.1 eq |
| Solvent (Salt Preparation) | Anhydrous Diethyl Ether |
| Solvent (Pyrimidine Synthesis) | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time (Salt Preparation) | 12-16 hours |
| Work-up | Quench with sat. aq. NaHCO3, Extraction with Ethyl Acetate |
| Purification | Flash Column Chromatography |
Protocol 2: Minisci-type Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters[5]
This protocol describes a homolytic alkoxycarbonylation.
1. Radical Precursor Formation:
-
Treat an alkylpyruvate with hydrogen peroxide to form the 2-hydroperoxy-2-hydroxypropanoate. The use of acetic acid as a co-solvent can improve solubility and conversion rates.
2. Minisci Reaction:
-
In a toluene-water biphasic system, add the 5-halopyrimidine.
-
Add the prepared alkoxycarbonyl radical precursor.
-
The reaction is mediated by Fe(II) (e.g., from FeSO4·7H2O).
-
Stir the reaction at room temperature.
3. Work-up and Purification:
-
Separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography.
| Parameter | Value/Condition |
| Substrate | 5-Halopyrimidine |
| Radical Source | Alkylpyruvate + Hydrogen Peroxide |
| Catalyst | Fe(II) salt |
| Solvent System | Toluene-Water (biphasic), Acetic acid (co-solvent) |
| Temperature | Room Temperature |
| Purification | Chromatography |
Visualizations
Caption: Reaction mechanism for pyrimidine-5-carboxylic ester synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Hydroxypyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Hydroxypyrimidine-5-carboxylic acid (CAS No: 38324-83-3) and its common tautomer, Uracil-5-carboxylic acid (CAS No: 23945-44-0).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from unreacted starting materials, byproducts of the synthetic route, and degradation products. Potential impurities include:
-
Unreacted starting materials: Depending on the synthesis, these could be compounds like ethyl 2-formyl-3-oxopropanoate or urea.
-
Side-products: These may include products from competing reaction pathways.
-
Decarboxylation products: Pyrimidine carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield 2-hydroxypyrimidine.
Q2: What is the recommended first step for purifying crude this compound?
A2: For most common impurities, an acid-base extraction is a highly effective initial purification step. This technique separates the acidic product from neutral and basic impurities.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Water is a commonly used and effective solvent for the recrystallization of Uracil-5-carboxylic acid, a tautomer of this compound. Due to its polar nature, water can effectively dissolve the compound at high temperatures and allow for good crystal formation upon cooling.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reversed-phase C18 column with a UV detector is typically employed.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low recovery of the product after acidification. | Incomplete extraction of the carboxylate salt into the aqueous phase. | Ensure thorough mixing of the organic and aqueous layers during extraction. Increase the pH of the aqueous phase by adding more base to ensure complete deprotonation of the carboxylic acid. |
| Incomplete precipitation of the carboxylic acid upon acidification. | Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) to fully protonate the carboxylate. Cool the solution in an ice bath to decrease the solubility of the product. | |
| Product "oils out" instead of precipitating as a solid. | The melting point of the impure product is lower than the temperature of the solution. | Cool the solution thoroughly in an ice bath before and during acidification. Add the acid slowly while stirring vigorously. |
| High concentration of impurities. | Perform a preliminary purification step, such as a wash with a non-polar organic solvent, before the acid-base extraction. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystal formation upon cooling. | The solution is not supersaturated (too much solvent was used). | Reheat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oiling out during recrystallization. | The boiling point of the solvent is higher than the melting point of the impure compound. | Use a lower-boiling point solvent or a solvent mixture. Ensure the initial dissolution is performed at a temperature below the melting point of the compound. |
| Low yield of crystals. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. |
| Colored impurities in the final product. | Colored impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol is designed to separate this compound from neutral impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete transfer of the acidic product. Combine the aqueous extracts.
-
Wash: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 2), which will cause the purified this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum.
Recrystallization from Water Protocol
This protocol is suitable for further purifying the product obtained from acid-base extraction.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of deionized water. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data
The following table summarizes typical results that can be expected from the purification procedures.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Acid-Base Extraction | ~85-90% | ~95-98% | 80-90% |
| Recrystallization (from Water) | ~95-98% | >99% | 70-85% |
Purity Analysis by HPLC
A standard method for analyzing the purity of this compound is by High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of a buffered aqueous solution (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to separate all impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
Stability studies of 2-Hydroxypyrimidine-5-carboxylic acid under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies of 2-Hydroxypyrimidine-5-carboxylic acid under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conducting pH stability studies on this compound?
A1: Understanding the stability of this compound across a range of pH values is crucial for several reasons. These studies help in identifying the degradation pathways and potential degradation products of the molecule.[1][2] This information is vital for developing stable pharmaceutical formulations, determining appropriate storage conditions, and establishing the shelf-life of a drug product.[1][2] The data from these studies are also a critical component of regulatory submissions to authorities like the FDA and for adherence to ICH guidelines.[1]
Q2: What are the typical pH conditions used in a forced degradation study for a compound like this compound?
A2: Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[1][2] For a comprehensive pH stability profile, studies are typically conducted under acidic, neutral, and basic conditions. Common conditions include:
-
Acidic: 0.1 M to 1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water (pH ~7.0)
-
Basic: 0.1 M to 1 M Sodium Hydroxide (NaOH)
The specific concentration and duration of exposure will depend on the inherent stability of the molecule. The goal is to achieve a meaningful level of degradation (typically 5-20%) to allow for the detection and characterization of degradation products.
Q3: How do I prepare my samples for a pH stability study?
A3: Proper sample preparation is critical for obtaining reliable results. A stock solution of this compound should be prepared in a suitable solvent in which it is freely soluble and stable. This stock solution is then diluted with the respective acidic, neutral, and basic solutions to the target concentration for the study. It is important to ensure that the addition of the stock solution does not significantly alter the pH of the stress condition.
Q4: What analytical techniques are most suitable for analyzing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for quantifying the parent compound and its degradation products.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification and structural elucidation of unknown degradation products.[4] The chosen analytical method must be "stability-indicating," meaning it can separate the parent drug from all potential degradation products without interference.
Troubleshooting Guides
Issue 1: No degradation is observed under acidic or basic conditions.
-
Possible Cause: The stress conditions (acid/base concentration, temperature, time) may not be harsh enough to induce degradation. Pyrimidine rings can be relatively stable under certain conditions.[5]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher).
-
Increase Temperature: Perform the study at an elevated temperature (e.g., 40°C, 60°C, or 80°C). Heat can significantly accelerate hydrolytic degradation.
-
Extend Study Duration: Increase the time points for sample analysis (e.g., from 24 hours to 48 or 72 hours).
-
Confirm Analyte Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the hydrolytic environment.
-
Issue 2: The compound degrades too rapidly, especially in basic conditions.
-
Possible Cause: Carboxylic acid and hydroxyl functional groups can make the pyrimidine ring more susceptible to rapid alkaline hydrolysis.[5]
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Reduce the concentration of the base (e.g., from 1 M to 0.1 M or 0.01 M NaOH).
-
Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or refrigerated conditions) to slow down the reaction rate.
-
Reduce Exposure Time: Take analytical samples at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the degradation kinetics accurately.
-
Issue 3: Poor peak shape or retention time shifts are observed in the chromatogram.
-
Possible Cause: The pH of the injected sample may be incompatible with the mobile phase, leading to chromatographic issues.
-
Troubleshooting Steps:
-
Neutralize Samples: Before injection into the HPLC system, neutralize the acidic and basic samples to a pH close to that of the mobile phase. This can be done by adding an equivalent amount of base or acid, respectively.
-
Dilute Samples: Diluting the sample with the mobile phase can also help to mitigate the pH mismatch.
-
Check Column Stability: Ensure that the pH of the injected sample is within the stable operating range of your HPLC column.
-
Issue 4: Mass balance is not achieved (the sum of the parent compound and degradation products is less than 100%).
-
Possible Cause:
-
Some degradation products may not have a chromophore and are therefore not detected by the UV detector.
-
Degradation products may be volatile.
-
Degradation products may be precipitating out of the solution.
-
The analytical method may not be able to separate all degradation products from the parent peak or from each other.
-
-
Troubleshooting Steps:
-
Use a Mass Spectrometer (MS): Employ an LC-MS system to detect non-chromophoric or co-eluting compounds.
-
Check for Precipitation: Visually inspect the samples for any precipitate. If observed, try to dissolve it in a suitable solvent and analyze it.
-
Method Re-validation: Ensure your analytical method is truly stability-indicating by performing peak purity analysis using a photodiode array (PDA) detector or by developing an orthogonal analytical method.
-
Data Presentation
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % Assay of Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 0.8 | 0.2 |
| 6 | 95.2 | 2.9 | 0.9 |
| 12 | 90.8 | 5.6 | 1.8 |
| 24 | 82.1 | 11.2 | 3.5 |
Table 2: Stability of this compound under Neutral Conditions (Water at 60°C)
| Time (hours) | % Assay of Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 99.8 | Not Detected | Not Detected |
| 6 | 99.5 | Not Detected | Not Detected |
| 12 | 99.1 | 0.2 | Not Detected |
| 24 | 98.2 | 0.5 | Not Detected |
Table 3: Stability of this compound under Basic Conditions (0.1 M NaOH at Room Temperature)
| Time (hours) | % Assay of Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0 | 100.0 | 0.0 | 0.0 |
| 0.5 | 92.3 | 4.8 | 1.1 |
| 1 | 85.1 | 9.2 | 2.5 |
| 2 | 72.5 | 18.3 | 5.4 |
| 4 | 55.8 | 30.1 | 9.7 |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
-
Preparation of Stress Samples:
-
Acidic: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 M HCl.
-
Neutral: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with purified water.
-
Basic: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 M NaOH.
-
Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with the mobile phase.
-
-
Incubation:
-
Place the acidic and neutral samples in a water bath or oven set to the desired temperature (e.g., 60°C).
-
Keep the basic sample at room temperature due to its anticipated higher reactivity.
-
Store the control sample at a condition where the compound is known to be stable (e.g., 2-8°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress sample.
-
Neutralize the aliquot by adding an equimolar amount of base (for acidic samples) or acid (for basic samples).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Mandatory Visualizations
References
Technical Support Center: Amidation of 2-Hydroxypyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of 2-Hydroxypyrimidine-5-carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amidation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My amidation reaction is giving a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. The primary suspect is often a side reaction involving the unprotected 2-hydroxy group of the pyrimidine ring.
-
Side Reaction - O-acylation: The hydroxyl group can compete with the amine and react with the activated carboxylic acid, leading to the formation of an undesired ester byproduct. This is a common issue when using standard coupling reagents.
-
Insufficient Activation: The carboxylic acid may not be fully activated, leading to incomplete conversion.
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, hindering the reaction.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most effective way to prevent O-acylation is to protect the 2-hydroxy group before the amidation reaction. A common strategy is to use a benzyl protecting group, which can be later removed by hydrogenolysis.
-
Optimize Coupling Reagents and Conditions: If a protection/deprotection strategy is not desirable, careful selection and optimization of coupling reagents can minimize side reactions. Reagents like HATU or EDC/HOBt are commonly used. Experiment with stoichiometry, reaction time, and temperature.
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Solvent Selection: Use a solvent in which all reactants are soluble. DMF and DCM are common choices for amidation reactions.[1][2][3]
Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. How can I identify and minimize it?
A2: The most likely byproduct is the O-acylated ester of your starting material.
-
Identification: This byproduct will have a higher molecular weight than your starting material, corresponding to the addition of the acyl group from another molecule of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its structure.
-
Minimization:
-
Protecting Group Strategy: As mentioned in Q1, protecting the hydroxyl group is the most reliable method to prevent this side reaction.
-
Controlled Addition: Slowly adding the coupling reagent to a mixture of the carboxylic acid and the amine may favor the desired amidation over O-acylation.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity.
-
Q3: What are the recommended coupling reagents for the amidation of this compound?
A3: Several coupling reagents can be effective, but their performance may vary depending on the specific amine used.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA). It is known for rapid reaction times and high yields, but can be more expensive.[3][4][5]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A widely used and cost-effective combination. HOBt is added to suppress side reactions and reduce racemization.[1][2][6][7]
The choice of reagent may require some empirical optimization for your specific substrate.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Additive | Common Base | Typical Solvent | Key Advantages | Potential Drawbacks |
| HATU | None | DIPEA, TEA | DMF, ACN | High efficiency, fast reactions. | Higher cost. |
| EDC | HOBt, NHS | DIPEA, TEA | DMF, DCM | Cost-effective, widely used. | Can lead to urea byproducts that may be difficult to remove. |
| DCC | HOBt, DMAP | DIPEA, TEA | DCM, THF | Inexpensive. | Forms insoluble dicyclohexylurea (DCU) byproduct. |
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
This protocol is a general starting point and may require optimization.
-
Dissolve Reactants: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add Base and HATU: Add diisopropylethylamine (DIPEA, 2-3 equivalents) to the solution, followed by HATU (1.1-1.2 equivalents).
-
Stir: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add Amine: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amidation using EDC/HOBt
This protocol is a general starting point and may require optimization.
-
Dissolve Reactants: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), HOBt (1.1-1.2 equivalents), and the desired amine (1.0-1.2 equivalents) in anhydrous DMF.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC: Add EDC hydrochloride (1.1-1.2 equivalents) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Protecting Group Strategy - Benzylation, Amidation, and Deprotection
This multi-step protocol is recommended for avoiding O-acylation side reactions.
Step 1: Benzyl Protection of this compound
-
Reaction Setup: Combine this compound with a suitable base (e.g., K2CO3) in a polar aprotic solvent like DMF.
-
Add Benzyl Bromide: Add benzyl bromide and heat the reaction mixture. The synthesis of a similar compound, 5-(benzyloxy)-2-cyanopyrimidine, is achieved by reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol.[8]
-
Work-up and Purification: After the reaction is complete, perform an appropriate work-up and purify the resulting 2-(benzyloxy)pyrimidine-5-carboxylic acid.
Step 2: Amidation of 2-(Benzyloxy)pyrimidine-5-carboxylic acid
-
Follow Protocol 1 or 2: Use either the HATU or EDC/HOBt protocol described above with the O-benzyl protected carboxylic acid as the starting material.
Step 3: Deprotection of the Benzyl Group
-
Hydrogenolysis: Dissolve the O-benzylated amide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add Catalyst: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
Hydrogen Atmosphere: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature. Catalytic hydrogenolysis is a common method for benzyl deprotection.[9]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the final deprotected amide. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis has been reported as an alternative to O-benzyl ether-protected nucleosides.[10]
Mandatory Visualizations
Caption: Workflow for the amidation of this compound.
Caption: Troubleshooting logic for amidation side reactions.
References
- 1. peptide.com [peptide.com]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrimidine Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three structural isomers of pyrimidine carboxylic acid: pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid. The position of the carboxylic acid group on the pyrimidine ring significantly influences the physicochemical properties and biological activities of these compounds, making them subjects of interest in medicinal chemistry and drug discovery. Pyrimidine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6]
Physicochemical Properties
The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[7][8] These parameters affect absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate.
| Property | Pyrimidine-2-carboxylic acid | Pyrimidine-4-carboxylic acid | Pyrimidine-5-carboxylic acid |
| Molecular Formula | C5H4N2O2[9] | C5H4N2O2[10][11] | C5H4N2O2[12] |
| Molecular Weight | 124.10 g/mol [9][13] | 124.1 g/mol [10][14] | 124.10 g/mol [12] |
| Melting Point | 191 - 197 °C[13] | 229.8 - 231.9 °C[14] | Not explicitly found |
| pKa | 7.88[15] | 2.81 (Predicted)[14] | Not explicitly found |
| LogP (Predicted) | -0.5[9] | Not explicitly found | -0.3[12] |
| Appearance | White to light yellow crystals or solid[13] | White solid[10] | Solid |
| CAS Number | 31519-62-7[9][13] | 31462-59-6[10][14] | 4595-61-3[12] |
Synthesis Overview
The synthesis of pyrimidine carboxylic acid isomers can be achieved through various methods. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative to form the pyrimidine ring.[16][17] The carboxylic acid functionality can be introduced either prior to or after the ring formation. For instance, 2-substituted pyrimidine-5-carboxylic esters can be synthesized from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts.[18] Another method involves the oxidation of a methyl group attached to the pyrimidine ring to a carboxylic acid.[8]
Biological Activities and Therapeutic Potential
Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities.[2][4][6] They are integral components of nucleic acids and have been successfully incorporated into a wide array of therapeutic agents.[6][8]
-
Anticancer Activity : Many pyrimidine derivatives exhibit anticancer properties by targeting various cellular pathways.[1][19] For example, they can act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[20]
-
Anti-inflammatory Activity : Certain pyrimidine derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][21]
-
Antimicrobial Activity : The pyrimidine scaffold is present in numerous antimicrobial agents.[2] These compounds can target essential enzymes in bacteria and fungi, inhibiting their growth.
-
Antiviral Activity : Pyrimidine analogues are a well-established class of antiviral drugs that can interfere with viral replication.[2]
The specific biological activities of pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid are less documented in direct comparative studies. However, their potential as scaffolds for the development of novel therapeutics is significant, with the carboxylic acid group providing a key site for further chemical modification.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the properties of pyrimidine carboxylic acid isomers.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[22][23]
Materials:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[24]
-
Magnetic stirrer and stir bar.
-
Burette (50 mL).
-
Beaker (100 mL).
-
Pyrimidine carboxylic acid isomer.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.[24]
-
Standardized 0.1 M hydrochloric acid (HCl) solution.[24]
-
Potassium chloride (KCl) solution (0.15 M) to maintain constant ionic strength.[24]
-
Deionized water.
-
Nitrogen gas supply.
Procedure:
-
Prepare a 1 mM solution of the pyrimidine carboxylic acid isomer in deionized water.[24]
-
Add a sufficient amount of 0.15 M KCl solution to maintain a constant ionic strength.[24]
-
Adjust the initial pH of the solution to between 1.8 and 2.0 using 0.1 M HCl.[24]
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[24]
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Titrate the solution by adding small, precise volumes of 0.1 M NaOH from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12-12.5.[24]
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[25] This can be determined from the inflection point of the titration curve.
-
Perform the titration in triplicate for each isomer to ensure accuracy and calculate the average pKa value.[24]
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids.[7] The shake-flask method is the gold standard for experimental LogP determination.[26]
Materials:
-
n-Octanol (pre-saturated with water).
-
Water (pre-saturated with n-octanol).
-
Pyrimidine carboxylic acid isomer.
-
Separatory funnel or centrifuge tubes.
-
Shaker or vortex mixer.
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis.[27]
Procedure:
-
Prepare a stock solution of the pyrimidine carboxylic acid isomer in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.
-
Add a known amount of the stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the isomer in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[27]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic]/[aqueous].[7]
-
The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10(P).[7]
-
A positive LogP value indicates a more lipophilic compound, while a negative value indicates a more hydrophilic compound.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma).[19]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
96-well microplates.
-
Pyrimidine carboxylic acid isomers dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Prepare serial dilutions of the pyrimidine carboxylic acid isomers in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (solvent only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Experimental workflow for the comparative study.
Caption: COX enzyme signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. scialert.net [scialert.net]
- 9. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. 4-Pyrimidinecarboxylic acid | 31462-59-6 [chemicalbook.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. bu.edu.eg [bu.edu.eg]
- 17. Pyrimidine synthesis [organic-chemistry.org]
- 18. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]
- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Hydroxypyrimidine-5-carboxylic Acid and Other Pyrimidine Cores in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its versatile chemical nature and ability to interact with a wide range of biological targets. This guide provides a detailed comparison of 2-hydroxypyrimidine-5-carboxylic acid against other common pyrimidine cores, offering insights into their physicochemical properties, biological potential, and relevant experimental methodologies.
Comparative Analysis of Physicochemical Properties
The selection of a core scaffold in drug design is heavily influenced by its physicochemical properties, which dictate its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key in silico predicted properties for this compound and other fundamental pyrimidine cores.
| Property | This compound | Uracil | Thymine | Cytosine | 2-Aminopyrimidine | 4-Aminopyrimidine |
| Molecular Weight ( g/mol ) | 140.10 | 112.09 | 126.11 | 111.10 | 95.10 | 95.10 |
| logP | -0.8 | -1.0 | -0.62 | -1.7 | 0.2 | 0.2 |
| Topological Polar Surface Area (Ų) | 80.8 | 58.4 | 58.4 | 67.5 | 52.1 | 52.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 2 | 2 | 2 | 2 | 2 |
| pKa (most acidic) | ~5.17 (Carboxylic Acid) | ~9.5 | ~9.7 | ~4.5 (Amine) | ~3.5 (Amine) | ~5.7 (Amine) |
| pKa (most basic) | ~1.5 (Ring Nitrogen) | ~-3.4 | ~-3.0 | ~12.2 (Amine) | ~3.5 (Ring Nitrogen) | ~5.7 (Ring Nitrogen) |
Key Insights:
-
This compound presents a distinct profile with a higher polar surface area and a greater number of hydrogen bond acceptors compared to the other cores, suggesting strong potential for forming multiple interactions with a biological target. Its carboxylic acid moiety provides a key acidic handle for salt formation and strong hydrogen bonding.
-
Uracil and Thymine are structurally similar, with thymine's additional methyl group slightly increasing its lipophilicity (higher logP).[1] Both are excellent scaffolds for mimicking endogenous nucleobases.
-
Cytosine , with its amino group, exhibits higher polarity and a basic character.[2]
-
2-Aminopyrimidine and 4-Aminopyrimidine are isomeric structures that offer a basic nitrogen for salt formation and hydrogen bonding, making them common fragments in kinase inhibitors.[3]
Biological Activity and Therapeutic Relevance
While direct comparative biological data for these fundamental cores is scarce, their prevalence in approved drugs and clinical candidates highlights their therapeutic importance. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[4]
Common Therapeutic Targets:
-
Kinases: The pyrimidine core is a well-established "hinge-binding" motif in kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region. Many approved kinase inhibitors targeting EGFR, VEGFR, and CDKs incorporate a pyrimidine scaffold.
-
Other Enzymes: Pyrimidine analogs can act as inhibitors of various enzymes by mimicking endogenous substrates. For example, 5-Fluorouracil, a derivative of uracil, is a widely used chemotherapeutic agent that inhibits thymidylate synthase.
-
G-Protein Coupled Receptors (GPCRs): Certain pyrimidine derivatives have been developed as modulators of GPCRs.
The specific substitutions on the pyrimidine ring are critical in determining the biological activity and selectivity of the resulting drug molecule. The choice of the core itself, however, sets the foundational physicochemical properties and the primary interaction points with the target.
Key Experimental Protocols
Accurate and reproducible data is paramount in drug discovery. The following sections detail standardized protocols for key in vitro assays used to evaluate and compare pyrimidine-based compounds.
In Vitro ADME Assays
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive intestinal absorption of a compound.
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and the amount that permeates through the membrane into the acceptor wells is quantified, typically by LC-MS/MS.[5]
-
Procedure:
-
Prepare a solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with the same buffer.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
b) Caco-2 Permeability Assay
This assay assesses both passive and active transport across a model of the intestinal epithelium.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. When differentiated, they form a monolayer with tight junctions that mimics the intestinal barrier. The transport of a compound from the apical (A) to the basolateral (B) side (absorption) and from B to A (efflux) is measured.[6]
-
Procedure:
-
Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For A to B transport, add the test compound to the apical side and fresh media to the basolateral side.
-
For B to A transport, add the test compound to the basolateral side and fresh media to the apical side.
-
Incubate the plate at 37°C.
-
Take samples from the receiver compartment at various time points.
-
Quantify the compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
c) Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
-
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life and intrinsic clearance.[7]
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, the test compound, and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Biological Activity Assays
a) MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
b) In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Principle: A variety of formats exist, but a common method involves incubating the kinase, a substrate (peptide or protein), and ATP. The amount of phosphorylated substrate or the amount of ADP produced is then quantified. The presence of an inhibitor will reduce the amount of phosphorylation or ADP production.
-
Procedure (Luminescence-based ADP detection):
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and the test compound at various concentrations in an appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit that converts ADP to ATP, which then drives a luciferase-luciferin reaction to produce light.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and experimental procedures is crucial for understanding the mechanism of action and the experimental design.
Signaling Pathways
Pyrimidine-based inhibitors frequently target key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and VEGFR pathways.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Caption: VEGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Experimental Workflows
Caption: A typical experimental workflow for in vitro ADME assessment.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The choice of a pyrimidine core in drug design is a critical decision that influences the entire drug discovery and development process. This compound offers a unique combination of hydrogen bonding capabilities and an acidic handle that can be exploited for potent and selective interactions with biological targets. By understanding the comparative physicochemical properties and employing robust experimental protocols, researchers can effectively leverage the strengths of this and other pyrimidine scaffolds to design the next generation of innovative therapeutics.
References
- 1. Thymine | C5H6N2O2 | CID 1135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Thymine (CAS 65-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Guide to the Biological Activity of 2-Hydroxypyrimidine-5-carboxylic Acid Derivatives
This guide provides a comparative analysis of the biological activities of 2-hydroxypyrimidine-5-carboxylic acid derivatives, focusing on their potential as anticancer, antiviral, and antimicrobial agents. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed protocols for key assays, and an overview of the relevant signaling pathways.
Overview of Biological Activities
Derivatives of this compound have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. Their structural similarity to the pyrimidine bases found in nucleic acids allows them to interact with various biological targets, leading to potential therapeutic applications. The primary areas of investigation for these derivatives include their efficacy as anticancer, antiviral, and antimicrobial agents.
Anticancer Activity
Several derivatives of pyrimidine-5-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [1] |
| Tetrahydropyrimidine derivative 8b | MCF-7 (Breast Cancer) | 3.0 | [2] |
| Tetrahydropyrimidine derivative 8f | MCF-7 (Breast Cancer) | 4.0 | [2] |
| Pyrido[2,3-d]pyrimidine derivative 4 | MCF-7 (Breast Cancer) | 0.57 | [3] |
| Pyrido[2,3-d]pyrimidine derivative 11 | HepG2 (Liver Cancer) | 0.99 | [3] |
Signaling Pathways in Anticancer Activity
The anticancer effects of pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis.
Apoptosis Induction Pathway
Many pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[4][5]
Kinase Inhibition Pathways
Pyrimidine derivatives can also function as inhibitors of various protein kinases that are often dysregulated in cancer. By blocking the activity of these kinases, they can disrupt the signaling cascades that promote cancer cell growth and survival.
References
- 1. Natural Products and Derivatives as Potential Zika virus Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-5-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Analogs of pyrimidine-5-carboxylic acid, in particular, have garnered significant attention due to their diverse biological activities, which can be fine-tuned through structural modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine-5-carboxylic acid and its carbonitrile analogs against several key biological targets implicated in a range of diseases, including cancer, diabetes, and inflammation. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutics.
I. Comparative Biological Activities of Pyrimidine-5-Carboxylic Acid Analogs
The therapeutic potential of pyrimidine-5-carboxylic acid analogs is largely dictated by the nature and position of substituents on the pyrimidine ring. These modifications influence the compound's affinity and selectivity for its biological target. This section summarizes the inhibitory activities of various analogs against key enzymes: Nicotinamide N-methyltransferase (NNMT), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR).
Nicotinamide N-methyltransferase (NNMT) Inhibitors
NNMT is a metabolic enzyme linked to diabetes and other metabolic disorders. Pyrimidine-5-carboxamide derivatives have emerged as potent NNMT inhibitors.[3]
| Compound ID | R Group | hNNMT IC50 (nM) | mNNMT IC50 (nM) |
| Example 1 | -H | 10 | 10 |
| Example 2 | -CH3 | 8 | 9 |
| Example 3 | -F | 7 | 8 |
| Example 4 | -Cl | 6 | 7 |
This table presents a selection of data from a patent application by Eli Lilly and Company. The full document contains a more extensive list of analogs.[3]
Structure-Activity Relationship Summary: The inhibitory potency of these pyrimidine-5-carboxamide analogs against both human (hNNMT) and mouse (mNNMT) NNMT is influenced by the substitution at the R position. Generally, small electron-withdrawing groups tend to slightly increase the inhibitory activity. The data suggests that this scaffold is a promising starting point for the development of novel treatments for type 2 diabetes mellitus.[3]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been investigated as potential anti-cancer agents targeting VEGFR-2.[4]
| Compound ID | R1 | R2 | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 9d | -H | 4-OCH3-Ph | 2.41 | 10.33 | 12.54 |
| 11e | -CH3 | 4-Cl-Ph | 0.61 | 1.14 | 1.54 |
| 12b | -H | 4-F-Ph | 0.53 | 4.21 | 5.87 |
| 12d | -H | 4-OCH3-Ph | 1.61 | 3.54 | 4.12 |
| Sorafenib | - | - | 0.19 | 2.98 | 3.12 |
Data extracted from a study on novel pyrimidine-5-carbonitrile derivatives.[4]
Structure-Activity Relationship Summary: For this series of pyrimidine-5-carbonitrile derivatives, the substituents at the R1 and R2 positions play a crucial role in their anti-proliferative and VEGFR-2 inhibitory activities. Compound 11e , with a methyl group at R1 and a 4-chlorophenyl group at R2, demonstrated potent VEGFR-2 inhibition and excellent cytotoxicity against HCT-116 and MCF-7 cancer cell lines.[4] Similarly, compound 12b with a 4-fluorophenyl at R2 showed strong VEGFR-2 inhibition.[4] These findings suggest that halogen substitutions on the phenyl ring at R2 can enhance activity.
Cyclooxygenase-2 (COX-2) Inhibitors
COX-2 is an enzyme that plays a key role in inflammation and is also implicated in cancer progression. Certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors.[5]
| Compound ID | R Group | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | Benzo[d]oxazole | 0.20 | >100 | >500 |
| 5b | 4-SO2NH2-Ph | 0.18 | >100 | >555 |
| 5d | 4-SO2NH2-Ph | 0.16 | >100 | >625 |
| Celecoxib | - | 0.19 | 15.2 | 80 |
| Nimesulide | - | 1.68 | >100 | >59.5 |
Data from a study on new pyrimidine-5-carbonitriles as COX-2 inhibitors.[5]
Structure-Activity Relationship Summary: In this series, the introduction of a sulfonamide phenyl moiety at the C-2 position of the pyrimidine ring (compounds 5b and 5d ) resulted in highly potent and selective COX-2 inhibition, with IC50 values in the sub-micromolar range and selectivity indices significantly better than the reference drug celecoxib.[5] The presence of the sulfonamide group is a key pharmacophoric feature for selective COX-2 inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer. Pyrimidine-5-carbonitrile derivatives have also been explored as EGFR inhibitors.
| Compound ID | R Group | EGFR IC50 (nM) | HepG2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | 4-F-Ph | 15.23 | 4.12 | 6.34 | 8.12 |
| 10b | 4-Cl-Ph | 8.29 | 3.56 | 5.85 | 7.68 |
| 13a | 4-F-Ph | 21.54 | 5.34 | 7.12 | 9.34 |
| 13b | 4-Cl-Ph | 12.87 | 4.87 | 6.98 | 8.76 |
| Erlotinib | - | 2.83 | 0.87 | 1.12 | 5.27 |
Data derived from a study on pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.
Structure-Activity Relationship Summary: For these pyrimidine-5-carbonitrile analogs, the nature of the substituent on the phenyl ring significantly impacts EGFR inhibitory activity. Compound 10b , bearing a 4-chlorophenyl group, emerged as the most potent EGFR inhibitor in this series, with an IC50 value of 8.29 nM. This highlights the importance of a halogen at the para position of the phenyl ring for enhanced activity.
II. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of in vitro data. Below are representative methodologies for the key assays cited in this guide.
In Vitro NNMT Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of compounds against NNMT by measuring the production of S-adenosylhomocysteine (SAH), which is then converted to a fluorescent signal.[6]
-
Materials: Recombinant human NNMT enzyme, Nicotinamide, S-Adenosylmethionine (SAM), Test compounds, NNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT), SAH detection kit, 96-well black microplate, Microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the NNMT assay buffer, diluted test compound, and recombinant NNMT enzyme.
-
Initiate the reaction by adding nicotinamide and SAM to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the SAH detection reagents according to the manufacturer's protocol.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value.[6]
-
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.[7]
-
Materials: Recombinant human VEGFR-2 kinase domain, a specific peptide substrate, ATP, Kinase assay buffer, Test compounds, 96-well plates, Method for quantifying phosphorylation (e.g., ELISA-based detection).
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the recombinant VEGFR-2 kinase domain and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method, such as an antibody-based ELISA.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.[7]
-
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay screens for COX-2 inhibitors based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[8]
-
Materials: COX-2 human recombinant enzyme, COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, Test compounds, 96-well white opaque plate, Fluorescence plate reader.
-
Procedure:
-
Dissolve and dilute test inhibitors to the desired concentration.
-
Add the diluted test inhibitor or assay buffer (for control) to the wells.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2.
-
Add the reaction mix to each well.
-
Initiate the reaction by adding a diluted arachidonic acid solution to each well.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.
-
Calculate the slope of the linear range of the kinetic plot to determine the reaction rate.
-
Determine the percent inhibition and IC50 values from the dose-response curve.[8]
-
In Vitro EGFR Kinase Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of EGFR kinase activity.
-
Materials: Recombinant human EGFR kinase domain, Biotinylated peptide substrate, ATP, Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), Test compounds, Low-volume 384-well plate, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-allophycocyanin (SA-APC), Plate reader capable of TR-FRET measurements.
-
Procedure:
-
Add serial dilutions of the test compound to the wells of a 384-well plate.
-
Add the EGFR enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding a detection solution containing EDTA, the europium-labeled antibody, and SA-APC.
-
Incubate for at least 30 minutes at room temperature to allow for the development of the FRET signal.
-
Measure the TR-FRET signal.
-
Calculate the percent inhibition and determine the IC50 value.
-
III. Visualizing Pathways and Processes
Understanding the context in which these pyrimidine analogs act is crucial. The following diagrams illustrate the relevant signaling pathways and a general workflow for structure-activity relationship studies.
Caption: The role of NNMT in cellular metabolism and its inhibition.
Caption: Simplified VEGFR-2 signaling cascade in angiogenesis.
Caption: The COX-2 pathway leading to prostaglandin production.
Caption: The EGFR-mediated RAS/RAF/MEK/ERK signaling pathway.
Caption: A typical workflow for a structure-activity relationship study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthesis routes for substituted pyrimidine-5-carboxylic acids
An Objective Comparison of Synthesis Routes for Substituted Pyrimidine-5-Carboxylic Acids
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrimidine-5-carboxylic acids is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of three prominent synthesis routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research needs.
Comparison of Key Performance Indicators
The following table summarizes the quantitative data for three distinct synthesis routes for substituted pyrimidine-5-carboxylic acids, providing a clear comparison of their performance based on reaction time, temperature, and reported yields.
| Synthesis Route | Reaction Time | Temperature | Typical Yields | Key Advantages |
| Route A: Propen-1-olate Condensation with Amidinium Salts | 1 hour | 100 °C | 60-90% | High-yielding, direct synthesis, particularly for pyrimidines without substitution at the 4-position.[1][2] |
| Route B: Four-Component Biginelli-type Reaction | 12-16 hours | Room Temperature | Moderate to High | One-pot synthesis, potential for high functional group diversity.[3] |
| Route C: Microwave-Assisted Intramolecular Cyclization | 10 minutes | 573 K (300 °C) | ~80% | Significant reduction in reaction time, high yields.[4] |
Visualizing the Synthesis Pathways
The following diagram illustrates the logical flow of the three compared synthesis routes for substituted pyrimidine-5-carboxylic acids.
Caption: Comparative workflow of three synthesis routes for pyrimidine derivatives.
Detailed Experimental Protocols
Route A: Synthesis via Reaction of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with Amidinium Salts
This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, particularly those without substitution at the 4-position.[5] The key starting material, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is stable and reacts with various amidinium salts to produce the desired pyrimidine derivatives in moderate to excellent yields.[1][5]
1. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[5]
-
Stir the reaction mixture at room temperature for 12-16 hours.[5]
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[5]
2. Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[5]
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour.[2]
-
Cool the reaction to room temperature and quench with water.[2]
-
The product often precipitates upon the addition of water and can be collected by filtration, washed with water, and dried under a vacuum.[2]
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[5]
Route B: Four-Component Biginelli's Reaction for Functionalized Pyrimidines
This one-pot synthesis allows for the creation of functionalized hexahydropyrimidine-4-carboxylates, which are precursors to pyrimidine-5-carboxylic acids.[3]
1. Synthesis of Methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates:
-
In a suitable vessel, combine methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol.[3]
-
Add sodium hydrogen sulfate as a catalyst.[3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.[3]
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.[3]
-
The resulting hexahydropyrimidine can be subjected to oxidation to yield the corresponding pyrimidine-5-carboxylic acid derivative.
Route C: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinoline Derivatives
This method utilizes microwave irradiation to dramatically reduce reaction times for the synthesis of fused pyrimidine systems.[4]
1. Synthesis of 10-Benzyl-4-oxo-4,10-dihydropyrimido[4,5-b]quinolin-2(3H)-iminium chloride:
-
A mixture of N4–benzyl–N4–phenyl–2,4–diamino–6–chloropyrimidine–5–carbaldehyde (1.0 mmol) and an excess of acetic acid (1.5 mL) is subjected to microwave irradiation.[4]
-
The reaction is carried out in a focused microwave reactor with a maximum power of 300 W for 10 minutes at a controlled temperature of 573 K.[4]
-
After irradiation, the solid product is collected by filtration and washed with hot hexane to yield the final product.[4]
References
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. biomedres.us [biomedres.us]
- 4. Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Vitro Evaluation of 2-Hydroxypyrimidine-5-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of derivatives of 2-hydroxypyrimidine-5-carboxylic acid, a versatile scaffold in medicinal chemistry. The following sections detail the performance of these compounds against various biological targets, supported by experimental data and methodologies, to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activity
Derivatives of this compound have demonstrated a range of biological activities, with notable potency in the inhibition of Signal Transducer and Activator of Transcription 6 (STAT6). The primary focus of this guide is on a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives that have been extensively evaluated for their STAT6 inhibitory potential.
STAT6 Inhibition
Several 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and identified as potent and selective inhibitors of STAT6, a key signaling molecule in the interleukin-4 (IL-4) and IL-13 pathways.[1] These pathways are crucial in the differentiation of T-helper 2 (Th2) cells, which play a significant role in allergic and inflammatory responses.
The inhibitory activities of these compounds were determined using in vitro assays, with the half-maximal inhibitory concentration (IC50) values serving as a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibitor.
Table 1: In Vitro STAT6 Inhibitory Activity of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide Derivatives [1]
| Compound ID | Structure | STAT6 Inhibition IC50 (nM) |
| 2a | 2-{[2-(4-hydroxyphenyl)ethyl]amino}-4-(methylamino)pyrimidine-5-carboxamide | 150 |
| 2j | 4-(Ethylamino)-2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | 83 |
| 2t (AS1517499) | 4-(Benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | 21 |
Among the synthesized compounds, 2t (AS1517499) emerged as a highly potent STAT6 inhibitor with an IC50 value of 21 nM.[1] This compound also demonstrated significant activity in a cell-based assay, inhibiting IL-4-induced Th2 differentiation of mouse spleen T cells with an IC50 of 2.3 nM, without affecting T-helper 1 (Th1) differentiation.[1]
Signaling Pathway
The primary mechanism of action for these derivatives is the inhibition of the STAT6 signaling pathway. This pathway is initiated by the binding of IL-4 or IL-13 to their respective receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate the intracellular domain of the receptor, creating a docking site for STAT6. Upon binding, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory and allergic response. The 2-hydroxypyrimidine-5-carboxamide derivatives interrupt this cascade by inhibiting STAT6.
Caption: IL-4/IL-13/STAT6 Signaling Pathway and Inhibition.
Experimental Protocols
In Vitro STAT6 Inhibition Assay
The following protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against STAT6.
Objective: To measure the 50% inhibitory concentration (IC50) of test compounds on STAT6 activity.
Materials:
-
Recombinant human STAT6 protein
-
STAT6 phosphopeptide substrate
-
ATP
-
Kinase buffer
-
Test compounds
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds, STAT6 enzyme, and substrate to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for In Vitro STAT6 Inhibition Assay.
Alternative and Complementary In Vitro Assays
While the focus has been on STAT6 inhibition, the this compound scaffold holds potential for other therapeutic applications. Researchers can employ a variety of in vitro assays to explore these possibilities.
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer drugs.
Table 2: General Protocol for MTT Assay
| Step | Description |
| 1. Cell Seeding | Seed cancer cells in a 96-well plate and allow them to adhere overnight. |
| 2. Compound Treatment | Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours). |
| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. |
| 4. Solubilization | Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. |
| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. |
| 6. Data Analysis | Calculate the percentage of cell viability and determine the IC50 value. |
Kinase Inhibition Profiling
Given that many pyrimidine derivatives are known to be kinase inhibitors, it is valuable to screen this compound derivatives against a panel of kinases to identify potential new targets. Commercial services and in-house assays can be used for this purpose.
Conclusion
Derivatives of this compound, particularly the 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide series, have emerged as potent and selective inhibitors of STAT6. The lead compound, AS1517499, demonstrates nanomolar potency in both biochemical and cellular assays, highlighting the therapeutic potential of this scaffold for allergic and inflammatory diseases. The provided experimental protocols offer a foundation for the continued evaluation and optimization of these and other related compounds for various therapeutic applications. Further exploration of this chemical space may uncover derivatives with novel mechanisms of action and therapeutic benefits.
References
A Comparative Analysis of the Physicochemical Properties of Diazine Isomers: Pyrimidine, Pyrazine, and Pyridazine
In the realm of heterocyclic chemistry, diazines—aromatic six-membered rings containing two nitrogen atoms—represent a cornerstone for research and development, particularly in pharmacology and materials science.[1] The three structural isomers, pyrimidine (1,3-diazine), pyrazine (1,4-diazine), and pyridazine (1,2-diazine), each exhibit unique physicochemical properties stemming from the relative positions of their nitrogen atoms.[2] This guide provides a comparative analysis of these isomers, offering experimental data and methodologies crucial for researchers, scientists, and drug development professionals.
Comparative Physicochemical Data
The distinct arrangement of nitrogen atoms within the aromatic ring of each diazine isomer significantly influences its physical and chemical characteristics. These differences are critical in the context of drug design, impacting factors such as solubility, membrane permeability, and interactions with biological targets.[3]
| Property | Pyrimidine | Pyrazine | Pyridazine |
| Molecular Formula | C₄H₄N₂ | C₄H₄N₂ | C₄H₄N₂ |
| Molar Mass | 80.09 g/mol | 80.09 g/mol | 80.09 g/mol |
| Melting Point | 20-22 °C | 53 °C | -8 °C |
| Boiling Point | 123-124 °C | 115 °C | 208 °C[4] |
| pKa (of conjugate acid) | 1.23[5] | 0.65 | 2.0[3] |
| Dipole Moment (in Benzene) | 2.4 D | 0 D[6] | 4.22 D |
| Water Solubility | Soluble (approx. 41 g/L at 20°C)[7] | Miscible | Miscible |
Note: Data is compiled from various sources and may vary slightly depending on experimental conditions.
Key Observations:
-
Basicity (pKa): Pyridazine is the most basic of the three isomers, a phenomenon attributed to the electrostatic repulsion of the lone pairs on its adjacent nitrogen atoms, which destabilizes the non-protonated form.[8][9] Pyrimidine follows, with pyrazine being the least basic. The introduction of a second nitrogen atom generally decreases basicity compared to pyridine (pKa = 5.30) due to the electron-withdrawing nature of the additional heteroatom.[5]
-
Dipole Moment: The symmetrical arrangement of nitrogen atoms in pyrazine results in a zero net dipole moment, making it nonpolar.[10] In contrast, pyridazine possesses the largest dipole moment due to the adjacent, electronegative nitrogen atoms, leading to a significant charge separation.[3]
-
Melting and Boiling Points: The significant differences in melting and boiling points reflect the varying strengths of intermolecular forces. Pyridazine's high boiling point is indicative of its strong dipole-dipole interactions.[4]
Experimental Protocols
The accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point provides a quick assessment of a compound's purity.[11] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[12]
-
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[11]
-
Procedure:
-
A small amount of the solid sample is introduced into a capillary tube, which is sealed at one end.
-
The capillary tube is attached to a thermometer and placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated heating block (Mel-Temp).[13]
-
The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.[12]
-
Determination of Boiling Point
The boiling point is a key physical constant for liquid compounds and is sensitive to atmospheric pressure.[11]
-
Apparatus: Test tube, thermometer, capillary tube, heating bath.[13]
-
Procedure:
-
A small volume of the liquid is placed in a test tube.
-
A small, inverted capillary tube (sealed at the top) is placed inside the test tube to trap vapor.
-
The apparatus is heated gently in a liquid bath.
-
As the liquid heats, a stream of bubbles will emerge from the inverted capillary.
-
The heat is removed, and the temperature at which the liquid begins to re-enter the capillary tube is recorded as the boiling point.
-
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of the diazine isomer is dissolved in water.
-
A standard solution of a strong acid (e.g., HCl) is slowly added from a burette.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated.
-
Determination of Dipole Moment
Dipole moments are typically determined by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent.
-
Apparatus: Dielectric constant meter, precision balance, volumetric flasks.
-
Procedure:
-
A series of solutions of the diazine isomer in a nonpolar solvent (e.g., benzene or cyclohexane) are prepared at different concentrations.
-
The dielectric constant of each solution and the pure solvent is measured.
-
The molar polarization of the solute is calculated using the Debye equation, which relates the dielectric constant to the dipole moment and the polarizability of the molecule.
-
The dipole moment is extrapolated from the concentration-dependent molar polarization data.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.
Experimental workflow for physicochemical characterization.
Influence of physicochemical properties on drug development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Diazine - Wikipedia [en.wikipedia.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
A Spectroscopic Guide to the Tautomers of 2-Hydroxypyrimidine-5-carboxylic Acid: A Predictive Comparison
For researchers, scientists, and professionals in drug development, understanding the tautomeric forms of pharmacologically relevant molecules is crucial. Tautomerism influences a compound's physicochemical properties, including its solubility, polarity, and ability to interact with biological targets. This guide provides a comparative analysis of the expected spectroscopic characteristics of the tautomers of 2-Hydroxypyrimidine-5-carboxylic acid. While direct experimental data for this specific molecule is limited in published literature, this document extrapolates from established principles of heterocyclic chemistry and draws comparisons with well-studied analogous compounds to predict the spectroscopic behavior of its different tautomeric forms.
The tautomerism in this compound is expected to be primarily dominated by the equilibrium between the hydroxy and the keto forms, analogous to the well-known 2-hydroxypyridine/2-pyridone system. The presence of the carboxylic acid group introduces further possibilities for intramolecular hydrogen bonding, which can influence the position of the tautomeric equilibrium.
Tautomeric Equilibrium of this compound
The principal tautomeric forms of this compound are the enol form (2-hydroxy) and the keto form (1H-pyrimidin-2-one). The equilibrium between these forms is a key factor in determining the molecule's properties.
Figure 1: Tautomeric equilibrium between the enol and keto forms of this compound.
Predicted Spectroscopic Comparison
Based on studies of similar heterocyclic compounds, the keto tautomer is generally favored in the solid state and in polar solvents due to its greater polarity and ability to form strong intermolecular hydrogen bonds. The following tables summarize the expected key differences in the spectroscopic data for the two tautomers. The values presented are illustrative and based on trends observed for analogous systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Tautomer | Characteristic ¹H NMR Signals | Characteristic ¹³C NMR Signals |
| Enol Form | Aromatic protons at lower field. OH proton signal may be broad and its position solvent-dependent. | C2 carbon (bearing the OH group) would be at a higher field compared to the keto form. |
| Keto Form | Aromatic protons at higher field. NH proton signal, typically broad, in the downfield region (e.g., 10-13 ppm). | C2 carbon (now a carbonyl) would be significantly downfield (e.g., >150 ppm). |
Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Tautomer | Characteristic IR Absorptions |
| Enol Form | Broad O-H stretch (~3200-3600 cm⁻¹). Aromatic C=C and C=N stretching in the 1500-1650 cm⁻¹ region. |
| Keto Form | Strong C=O stretch (~1650-1700 cm⁻¹). Broad N-H stretch (~3000-3400 cm⁻¹). |
Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm)
| Tautomer | Predicted λmax |
| Enol Form | Expected to have a shorter wavelength absorption maximum. |
| Keto Form | Expected to have a longer wavelength absorption maximum due to the extended conjugation of the carbonyl group with the pyrimidine ring. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to characterize the tautomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra, potentially using techniques like DEPT to aid in peak assignment.
-
Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations.
-
To identify exchangeable protons (OH and NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and the presence or disappearance of signals upon D₂O exchange to identify the predominant tautomeric form and potentially quantify the equilibrium.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
For solution-phase analysis, dissolve the sample in a suitable solvent (e.g., acetonitrile) that has transparent windows in the IR region of interest.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic vibrational bands for C=O, N-H, O-H, and aromatic ring stretching to determine the dominant tautomer.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, water, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm using a spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax). The position of λmax can provide evidence for the predominant tautomeric form in solution.
Experimental and Computational Workflow
The characterization of tautomers typically follows a combined experimental and computational approach to provide a comprehensive understanding.
Figure 2: A logical workflow for the characterization of tautomers.
A Comparative Guide to the Synthesis of Pyrimidine-5-Carboxylic Acids: Classical Routes vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-5-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The continuous evolution of synthetic organic chemistry has led to the development of novel methods for constructing this key heterocyclic motif, often promising significant advantages over traditional approaches. This guide provides a comprehensive benchmark of new synthesis methods against classical routes, offering a detailed comparison of their performance based on experimental data.
Introduction to Pyrimidine-5-Carboxylic Acids
Pyrimidine-5-carboxylic acids and their derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical and biological sciences. The pyrimidine ring is a fundamental component of nucleic acids (uracil, thymine, and cytosine), and its derivatives exhibit a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The carboxylic acid group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.
Classical methods for the synthesis of pyrimidine-5-carboxylic acids have been well-established for decades. However, these routes can sometimes be limited by harsh reaction conditions, low yields, and the use of hazardous reagents. In recent years, a new wave of synthetic methodologies has emerged, focusing on principles of green chemistry, atom economy, and catalytic efficiency. This guide will delve into a direct comparison of these classical and novel approaches.
Classical Synthesis Routes: The Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation, stands as a prominent classical method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[1][2][3][4][5] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[1]
Experimental Protocol: Iron(III) Chloride Catalyzed Biginelli Reaction[1]
This protocol describes the synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates.
Materials:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask, add the 5-aryl-2-furaldehyde, ethyl acetoacetate, urea, and FeCl₃·6H₂O in ethanol.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.
Logical Workflow for the Biginelli Reaction
Caption: Experimental workflow for the classical Biginelli synthesis of pyrimidine derivatives.
New Synthesis Methods: A Focus on Efficiency and Sustainability
Modern synthetic strategies aim to overcome the limitations of classical methods by employing milder conditions, readily available catalysts, and more environmentally friendly procedures. One-pot, multicomponent reactions remain a popular approach, but with a focus on novel, green catalysts.
One-Pot, Solvent-Free Synthesis Using Ammonium Chloride[6]
This method represents a greener alternative to the classical Biginelli reaction, utilizing ammonium chloride as an inexpensive and readily available catalyst under solvent-free conditions. This approach is aimed at the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives.
Experimental Protocol: Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Malononitrile or Cyanoacetamide (1 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Ammonium chloride (NH₄Cl) (15 mol%)
Procedure:
-
In a round-bottom flask, mix the substituted aromatic aldehyde, malononitrile (or cyanoacetamide), urea (or thiourea), and ammonium chloride.
-
Heat the reaction mixture at 110 °C for the specified time (typically 30-45 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add crushed ice to the flask to solidify the product.
-
Filter the crude product, wash with cold water, and recrystallize from an ethyl acetate:n-hexane (1:3) mixture to obtain the pure product.
Reaction Pathway for Ammonium Chloride Catalyzed Synthesis
Caption: One-pot synthesis of pyrimidine derivatives using ammonium chloride.
Minisci Homolytic Alkoxycarbonylation
This novel approach utilizes radical chemistry to directly introduce a carboxylic acid ester group onto a pre-formed pyrimidine ring. The Minisci reaction is particularly useful for the synthesis of 5-halopyrimidine-4-carboxylic acid esters, which can be challenging to prepare via classical condensation methods.[6]
Experimental Protocol: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate [6]
Materials:
-
5-Bromopyrimidine
-
Ethyl pyruvate
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a two-necked flask, dissolve 5-bromopyrimidine in dichloromethane and concentrated sulfuric acid.
-
In a separate flask, prepare a solution of iron(II) sulfate heptahydrate in water.
-
Add the iron(II) sulfate solution to the pyrimidine solution and cool the mixture in an ice bath.
-
Add ethyl pyruvate to the reaction mixture.
-
Slowly add hydrogen peroxide dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for the specified time.
-
After completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data Analysis
The following tables summarize the quantitative data for the classical Biginelli reaction and the novel ammonium chloride-catalyzed and Minisci reactions, highlighting key performance indicators.
Table 1: Comparison of Reaction Conditions and Yields
| Feature | Classical Biginelli Reaction (FeCl₃·6H₂O) | New One-Pot Synthesis (NH₄Cl) | New Minisci Reaction |
| Catalyst | FeCl₃·6H₂O | NH₄Cl | FeSO₄·7H₂O / H₂O₂ |
| Solvent | Ethanol | Solvent-free | Dichloromethane/Water |
| Temperature | Reflux (approx. 78 °C) | 110 °C | 0 °C to Room Temperature |
| Reaction Time | 6 hours | 30-45 minutes | Not specified, typically a few hours |
| Typical Yields | up to 79%[1] | 85-95%[7] | up to 75%[6] |
| Work-up | Precipitation and recrystallization | Solidification, filtration, and recrystallization | Extraction and column chromatography |
Table 2: Substrate Scope and Yields for the Ammonium Chloride-Catalyzed One-Pot Synthesis of Pyrimidine-5-carbonitriles [7]
| Aldehyde (R) | Product | Time (min) | Yield (%) |
| C₆H₅ | 2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | 30 | 95 |
| 4-Cl-C₆H₄ | 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 35 | 92 |
| 4-CH₃O-C₆H₄ | 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 30 | 94 |
| 4-NO₂-C₆H₄ | 2-amino-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 45 | 88 |
| 3-NO₂-C₆H₄ | 2-amino-4-(3-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 40 | 85 |
Conclusion
The landscape of pyrimidine-5-carboxylic acid synthesis is evolving, with new methods offering significant advantages in terms of efficiency, environmental impact, and, in some cases, substrate scope.
-
Classical routes , such as the Biginelli reaction, remain valuable and are well-understood. They are often reliable for specific substitution patterns. However, they can be limited by longer reaction times and the use of organic solvents.
-
Newer methods , like the ammonium chloride-catalyzed solvent-free synthesis, demonstrate a clear improvement in terms of reaction time and environmental friendliness, while maintaining high yields. These methods are highly attractive for high-throughput synthesis and green chemistry initiatives.
-
Radical-based approaches , such as the Minisci reaction, open up new avenues for the functionalization of the pyrimidine core that are not accessible through traditional condensation chemistry. This allows for the synthesis of unique analogues for drug discovery programs.
The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and the importance of factors such as reaction time, cost, and environmental impact. For researchers and professionals in drug development, a thorough understanding of both classical and novel synthetic methodologies is crucial for the efficient and innovative production of pyrimidine-5-carboxylic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. ias.ac.in [ias.ac.in]
Safety Operating Guide
Proper Disposal of 2-Hydroxypyrimidine-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-Hydroxypyrimidine-5-carboxylic acid (also known as Uracil-5-carboxylic acid or Isoorotic acid), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety and Handling Information
This compound is a chemical compound that requires careful handling. According to safety data sheets, it can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
| Chemical and Physical Properties | |
| Synonyms | Uracil-5-carboxylic acid, Isoorotic acid, 5-Carboxyuracil[1] |
| CAS Number | 23945-44-0[1] |
| Molecular Formula | C5H4N2O4[3] |
| Appearance | Powder[3] |
| Melting Point | 283 °C (decomposes)[3] |
| Hazards | Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3, Respiratory system)[2] |
Experimental Protocol for Disposal
The following step-by-step procedure should be followed for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear protective gloves (impervious gloves are recommended).
-
Use safety glasses with side-shields or a face shield[4].
-
A NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator should be used if dust is generated[3][4].
-
Wear a lab coat or other protective clothing to prevent skin contact[2].
2. Spill Management:
-
In case of a spill, avoid generating dust.
-
For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled, and closed container for disposal[1][4].
-
Ensure adequate ventilation in the area of the spill[1].
-
Prevent the spilled product from entering drains, other waterways, or soil[1].
3. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, clearly labeled, and tightly closed waste container[1][2].
-
Do not mix with other waste materials.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][5].
4. Final Disposal:
-
The primary method of disposal is to transfer the waste to an approved waste disposal plant[1][2].
-
All disposal practices must be in accordance with local, state, and federal regulations. It is crucial to consult these regulations to ensure full compliance[1].
-
Do not dispose of the chemical down the drain or in the regular trash[1].
-
Handle uncleaned containers as you would the product itself.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Hydroxypyrimidine-5-carboxylic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling 2-Hydroxypyrimidine-5-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Summary
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is crucial to minimize exposure by adhering to the safety measures outlined below.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Glasses with side shields & Face Shield | Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing. |
| Skin | Chemical-resistant Gloves & Laboratory Coat | Impervious gloves should be worn and inspected before use. A lab coat or protective suit should be worn to prevent skin contact. |
| Respiratory | N95 (US) or P1 (EU EN 143) particle respirator | A respirator is recommended, especially when handling the powder form, to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use and store in a cool, dry place.[1]
2. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Minimize dust generation and accumulation.[6]
-
Do not eat, drink, or smoke in the handling area.[1]
3. In Case of Accidental Exposure:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant.[1][2][3]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with local, state, and federal regulations.
-
Spill Cleanup: In case of a spill, wear appropriate PPE, prevent further leakage if safe to do so, and absorb with inert material. Collect the material in a suitable disposal container.[1] Do not let the product enter drains.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
